2,5-Dichloro-1-indanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2O |
|---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
2,5-dichloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6Cl2O/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8H,4H2 |
InChI Key |
SVEUBSJYRITMHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Synthesis Protocols for 2,5-Dichloro-1-indanone
Executive Summary
2,5-Dichloro-1-indanone (CAS: 5469-69-2) serves as a critical pharmacophore and intermediate in the synthesis of bioactive molecules, particularly in the development of voltage-gated sodium channel blockers (e.g., Indoxacarb analogs) and tubulin polymerization inhibitors. Its structural rigidity, combined with the electronic effects of the halogen substitution pattern, makes it a valuable scaffold for structure-activity relationship (SAR) studies.
This technical guide delineates the robust synthesis of 2,5-dichloro-1-indanone. Unlike generic preparations, this protocol prioritizes regiocontrol and process safety , distinguishing between the industrial "bulk" route and the "high-purity" laboratory route required for pharmaceutical applications.
Retrosynthetic Analysis & Strategy
The synthesis of 2,5-dichloro-1-indanone is best approached via a linear strategy that establishes the indanone core prior to the introduction of the alpha-chlorine. Direct cyclization of a dichlorinated precursor is often plagued by regioselectivity issues (formation of 4,7-dichloro isomers). Therefore, the optimal strategy involves the synthesis of 5-chloro-1-indanone , followed by electrophilic alpha-halogenation.
Strategic Pathway Visualization
Figure 1: Retrosynthetic disconnection of 2,5-dichloro-1-indanone showing the primary disconnection at the alpha-carbon and the subsequent breakdown of the indanone core.
Primary Synthesis Pathway: The "High-Purity" Route
Recommended for: Pharmaceutical intermediates, SAR studies, and gram-to-kilogram scale.
This pathway utilizes 3-chlorobenzaldehyde as the starting material.[1][2] It offers superior impurity profile control compared to the Friedel-Crafts acylation of chlorobenzene, which often yields isomeric mixtures (5-chloro vs. 7-chloro) that are difficult to separate.
Phase 1: Construction of the Indanone Core (5-Chloro-1-indanone)[1][2]
Step 1: Knoevenagel Condensation & Reduction
-
Reaction: 3-Chlorobenzaldehyde + Malonic Acid
3-Chlorocinnamic acid 3-(3-Chlorophenyl)propanoic acid. -
Rationale: Using malonic acid allows for a clean condensation-decarboxylation sequence. Subsequent reduction of the double bond must be chemoselective to avoid dechlorinating the aromatic ring.
Step 2: Intramolecular Cyclization
-
Reagents:
(Thionyl chloride) followed by (Aluminum chloride) or Polyphosphoric Acid (PPA). -
Mechanism: Conversion of the acid to the acyl chloride, followed by intramolecular Friedel-Crafts acylation.
-
Critical Control Point: Temperature control is vital. High temperatures in PPA can lead to polymerization.
Phase 2: Regioselective Alpha-Chlorination
Step 3: Chlorination at C-2
-
Reagent: Sulfuryl Chloride (
) or N-Chlorosuccinimide (NCS) with p-TsOH. -
Solvent: Glacial Acetic Acid or Dichloromethane (
). -
Logic: Direct chlorination with
gas is aggressive and can lead to over-chlorination (2,2-dichloro) or radical chlorination on the ring. provides a controlled source of electrophilic chlorine ( ), favoring the thermodynamic enol intermediate.
Detailed Experimental Protocol
Stage 1: Synthesis of 5-Chloro-1-indanone[1][2][3]
Reagents:
-
3-(3-Chlorophenyl)propanoic acid (1.0 eq)
-
Thionyl Chloride (1.5 eq)
-
Aluminum Chloride (
) (1.2 eq) -
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Acyl Chloride Formation: In a dry flask under
, dissolve 3-(3-chlorophenyl)propanoic acid in DCM. Add thionyl chloride dropwise at room temperature. Add a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess . -
Cyclization: Redissolve the crude acyl chloride in anhydrous DCM. Cool to 0°C.[3]
-
Catalyst Addition: Add
portion-wise over 30 minutes, maintaining internal temperature . The reaction is exothermic. -
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC/HPLC for disappearance of starting material.
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl mixture. Extract with DCM (
). Wash organics with brine, dry over , and concentrate. -
Purification: Recrystallize from hexane/ethyl acetate to yield 5-Chloro-1-indanone as a white to off-white solid (MP: 93-97°C).
Stage 2: Synthesis of 2,5-Dichloro-1-indanone
Reagents:
-
5-Chloro-1-indanone (10.0 g, 60 mmol)
-
Sulfuryl Chloride (
) (8.9 g, 66 mmol, 1.1 eq) -
Glacial Acetic Acid (100 mL)
-
Methanol (for workup)[4]
Procedure:
-
Dissolution: Dissolve 5-chloro-1-indanone in glacial acetic acid in a round-bottom flask equipped with a drying tube.
-
Addition: Add Sulfuryl Chloride dropwise over 20 minutes at room temperature. The solution may darken slightly.
-
Reaction: Stir at room temperature for 3–5 hours.
-
Note: If reaction is sluggish, heat to 40°C. Monitor by HPLC. The product (2,5-dichloro) will appear less polar than the starting material. Avoid prolonged heating to prevent 2,2-dichloro formation.
-
-
Quench & Isolation: Pour the reaction mixture into 500 mL of ice-cold water. The product should precipitate.[3]
-
Filtration: Filter the solid precipitate.[5] Wash copiously with water to remove acetic acid.
-
Purification: Recrystallize from Ethanol or Methanol.
-
Target Yield: 75-85%
-
Appearance: Pale yellow to white crystalline solid.
-
Characterization:
NMR should show a characteristic doublet of doublets for the C2 and C3 protons, confirming mono-chlorination at the alpha position.
-
Process Data & Safety Parameters
| Parameter | Specification / Limit | Note |
| Reaction Temp (Step 2) | 20°C - 40°C | Higher temps favor di-chlorination. |
| Stoichiometry ( | 1.05 - 1.10 eq | Excess leads to 2,2-dichloro impurity. |
| Solvent Choice | Glacial Acetic Acid | Promotes enolization; stabilizes intermediate. |
| Quenching | Ice/Water | Highly exothermic; |
| Safety Hazard | Lachrymator / Corrosive | 2,5-Dichloro-1-indanone is a potent skin/eye irritant. Handle in fume hood. |
Reaction Workflow Diagram
Figure 2: Process flow for the regioselective alpha-chlorination of 5-chloro-1-indanone.
Troubleshooting & Optimization
-
Issue: Over-chlorination (2,2-dichloro-5-chloro-1-indanone).
-
Cause: Excess reagent or high temperature.
-
Fix: Reduce
to 0.95 eq and stop reaction at 95% conversion. Recrystallization removes unreacted starting material more easily than the di-chloro impurity.
-
-
Issue: Low Conversion.
-
Cause: Poor enolization.
-
Fix: Add a catalytic amount of HBr or HCl gas to the acetic acid solution to catalyze enol formation.
-
-
Issue: Regio-isomers (Chlorination on the aromatic ring).
-
Cause: Use of
gas with Lewis acids (e.g., ). -
Fix: Stick to
or NCS, which are specific for the alpha-carbonyl position in the absence of strong Lewis acids.
-
References
- Synthesis of 5-chloro-1-indanone via Friedel-Crafts Acylation.
- Process for preparing 5-chloro-2,3-dihydro-1H-inden-1-one.
- Alpha-chlorination of ketones using Sulfuryl Chloride. Source: ChemicalBook (General Reaction Class)
-
Indoxacarb Intermedi
Sources
- 1. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 2. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 3. CN103601625A - Method for producing 5-chloro-1-indanone - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
Technical Monograph: Structural Elucidation of 2,5-Dichloro-1-indanone
The following technical guide is structured as an advanced monograph for analytical chemists and drug discovery scientists. It focuses on the rigorous structural confirmation of 2,5-Dichloro-1-indanone , a bifunctional intermediate possessing both an aromatic halogen (stable pharmacophore) and an aliphatic
Executive Summary
Compound: 2,5-Dichloro-1-indanone (C
This guide details a self-validating elucidation workflow using High-Resolution Mass Spectrometry (HRMS), FTIR, and multidimensional NMR spectroscopy (
Synthetic Context & Impurity Profile
Understanding the synthetic origin is the first step in elucidation. 2,5-Dichloro-1-indanone is typically synthesized via a two-stage sequence:
-
Friedel-Crafts Cyclization: 3-Chloropropiophenone
5-Chloro-1-indanone .[1][2] - -Halogenation: Electrophilic chlorination of the enol tautomer at the C2 position.
Implication for Elucidation:
-
Regioisomer Risk: The starting material (3-chloropropiophenone) can cyclize to form either 5-chloro-1-indanone (major) or 7-chloro-1-indanone (minor, steric hindrance).
-
Over-chlorination: Risk of 2,2-dichloro-5-chloro-1-indanone.
-
Stereochemistry: The C2 position is a chiral center. The product is isolated as a racemate (
) unless asymmetric catalysis is employed.
Structural Elucidation Workflow
The following diagram outlines the logical decision tree for confirming the 2,5-substitution pattern.
Figure 1: Step-wise elucidation logic ensuring no isomeric ambiguity remains.
Detailed Spectroscopic Analysis
Mass Spectrometry (MS)
The presence of two chlorine atoms provides a distinct isotopic fingerprint due to the natural abundance of
-
Molecular Ion (
): 200.98 Da (calculated for Cl ). -
Isotopic Pattern (M : M+2 : M+4):
-
For Cl
, the theoretical intensity ratio is 9 : 6 : 1 . -
Observation: A triplet-like cluster at m/z 201, 203, and 205 confirms the presence of exactly two chlorine atoms.
-
-
Fragmentation: Loss of Cl (M-35) or HCl (M-36) is common. A fragment at m/z ~165 suggests loss of the aliphatic Cl (more labile), leaving the aromatic chloro-indanone core.
Infrared Spectroscopy (FTIR)
The
| Functional Group | Typical Indanone | 2,5-Dichloro | Explanation |
| C=O Stretch | 1715 | 1735 - 1745 | Inductive withdrawal by |
| C-Cl (Aromatic) | 1000 - 1100 | 1080 | Standard aryl chloride stretch. |
| C-Cl (Aliphatic) | 600 - 800 | 750 | C2-Cl stretch. |
Nuclear Magnetic Resonance ( H NMR)
This is the definitive tool for regiochemical assignment. The spectrum is divided into two distinct zones: the Aliphatic AMX System (C2/C3) and the Aromatic ABC System (C4/C6/H7).
A. The Aliphatic Region (C2 and C3)
The C2-position has one proton and one chlorine. The C3-position has two protons.[3] This creates a chiral center at C2, making the C3 protons diastereotopic (
-
H2 (Methine):
4.5 – 4.8 ppm (dd). Deshielded by -Cl and -C=O. -
H3a/H3b (Methylene):
3.2 – 3.8 ppm (multiplets). -
Coupling:
- (Geminal): ~16-18 Hz (large).
- (Vicinal, cis): ~4-5 Hz.
- (Vicinal, trans): ~8-9 Hz.
-
Diagnostic: The integration ratio of 1:1:1 in this region confirms mono-chlorination at the 2-position.
B. The Aromatic Region (C4, C5, C6, C7)
With Chlorine at C5, the symmetry is broken. We expect three aromatic protons with a specific coupling pattern.
-
H7 (Proton adjacent to C=O bridge):
~7.7 ppm (d, Hz).-
Reasoning: Deshielded by the carbonyl anisotropy. Coupled to H6.
-
-
H6 (Proton meta to C=O bridge):
~7.4 ppm (dd, Hz, Hz).-
Reasoning: Ortho-coupled to H7 and Meta-coupled to H4.
-
-
H4 (Proton adjacent to alkyl bridge):
~7.5 ppm (d, Hz).-
Reasoning: Appears as a doublet (or broad singlet) due to meta-coupling with H6. It has no ortho neighbor because C5 is substituted with Cl.
-
Differentiation Logic:
-
If Cl were at C6 : H5 and H4 would show ortho coupling (
Hz). H7 would be a singlet (or meta-coupled). -
If Cl were at C4 : H5, H6, H7 would form a continuous spin system (d, t, d).
C NMR & DEPT
-
C1 (Carbonyl): ~200 ppm.
-
C2 (CH-Cl): ~55-60 ppm (Distinctive methine signal).
-
C3 (CH
): ~35 ppm.[4] -
Aromatic C-Cl (C5): ~140 ppm (Quaternary, weak intensity).
-
Other Aromatics: 3 CH signals, 2 quaternary bridgehead signals.
Isomer Differentiation Matrix
The following table summarizes how to distinguish the target compound from its likely isomers.
| Feature | 2,5-Dichloro-1-indanone (Target) | 2,6-Dichloro-1-indanone | 2,4-Dichloro-1-indanone |
| H7 Signal | Doublet ( | Singlet (or small meta | Doublet ( |
| H4 Signal | Singlet/Meta-doublet | Doublet ( | Substituted (No H4 signal) |
| Coupling Pattern | One Ortho ( | One Ortho ( | One Ortho ( |
| NOE Correlation | H4 | H4 | No H4 |
Experimental Protocol: Data Acquisition
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this standardized protocol.
Sample Preparation
-
Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl
(Chloroform-d).-
Note: CDCl
is preferred over DMSO-d to prevent potential H/D exchange at the acidic C2 position.
-
-
Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., ZnCl
or AlCl residues from synthesis).
Instrument Parameters (Standard 400/500 MHz)
-
Temperature: 298 K.
-
1H NMR:
-
Pulse angle: 30°.
-
Relaxation delay (D1): 2.0 s (ensure full relaxation of aromatic protons).
-
Scans: 16-32.
-
-
13C NMR:
-
Scans: >512 (due to low sensitivity of quaternary C-Cl carbons).
-
DEPT-135: Essential to distinguish C2 (CH, up) from C3 (CH
, down).
-
Interpretation Workflow (Graphviz)
Figure 2: Rapid interpretation checklist for NMR data processing.
References
-
VulcanChem. (n.d.). 2,5-Dichloro-1-indanone: Structural and Chemical Properties. Retrieved from 1
-
National Institute of Standards and Technology (NIST). (n.d.). 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- (Mass Spectrum Data). NIST Chemistry WebBook. Retrieved from 5
-
ChemicalBook. (n.d.).[3] 2,5-Dichloroaniline 13C NMR Spectrum (Reference for Chlorinated Aromatic Shifts). Retrieved from 4[4][6]
-
Organic Chemistry Portal. (2017). Synthesis of Indanones: Friedel-Crafts and Cyclization Strategies. Retrieved from 7
-
National Institutes of Health (NIH). (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Retrieved from 8
Sources
- 1. 2,5-Dichloro-1-indanone () for sale [vulcanchem.com]
- 2. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 3. chemistry.utah.edu [chemistry.utah.edu]
- 4. 2,5-Dichloroaniline(95-82-9) 13C NMR spectrum [chemicalbook.com]
- 5. 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro- [webbook.nist.gov]
- 6. 2-Indanone(615-13-4) 1H NMR [m.chemicalbook.com]
- 7. Indanone synthesis [organic-chemistry.org]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and formula of 2,5-Dichloro-1-indanone
Content Type: Technical Reference & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Physicochemical Core Profile
2,5-Dichloro-1-indanone is a bicyclic aromatic ketone characterized by a halogenated indane core. Unlike its widely utilized analog 5-chloro-1-indanone (a precursor to Indoxacarb), the 2,5-dichloro isomer represents a specialized scaffold where the C2-chlorine introduces significant steric bulk and electrophilicity alpha to the carbonyl, altering metabolic stability and binding kinetics in CNS-active targets.
Fundamental Constants
| Property | Value | Validation Note |
| IUPAC Name | 2,5-dichloro-2,3-dihydro-1H-inden-1-one | Systematic nomenclature |
| Molecular Formula | C₉H₆Cl₂O | Confirmed via elemental count |
| Molecular Weight | 201.05 g/mol | Calculated (C: 12.01, H: 1.01, Cl: 35.45, O: 16.00) |
| Exact Mass | 199.9796 Da | Monoisotopic peak ( |
| Physical State | Crystalline Solid | Predicted based on 5,6-dichloro analog ( |
| Solubility | DCM, CHCl₃, DMSO | Lipophilic core; sparingly soluble in water |
Structural Significance
The presence of the chlorine atom at the C2 position (alpha-carbon) creates a chiral center (in the absence of base-catalyzed enolization) and increases the acidity of the remaining C2-proton. This makes the compound a versatile electrophile for further functionalization, such as spirocyclization or nucleophilic substitution.
Synthetic Methodologies
Due to the specific substitution pattern, direct Friedel-Crafts cyclization of 2,5-dichlorophenylpropionic acid is often plagued by regioselectivity issues. The most robust, self-validating protocol involves the regioselective
Primary Route: Electrophilic -Chlorination
Rationale: This method leverages the enolizable nature of the C1-ketone to introduce a halogen specifically at C2. Sulfuryl chloride (
Reagents & Conditions
-
Substrate: 5-Chloro-1-indanone (1.0 eq)
-
Reagent: Sulfuryl Chloride (
, 1.1 eq) -
Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)
-
Catalyst: Methanol (trace, optional for activation)
-
Temperature:
Step-by-Step Protocol
-
Dissolution: Dissolve 10 mmol of 5-chloro-1-indanone in 20 mL of dry DCM under an inert nitrogen atmosphere.
-
Addition: Cool the solution to
. Add (11 mmol) dropwise over 15 minutes. The slow addition prevents the formation of 2,2-dichloro byproducts. -
Propagation: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:1). The product will appear less polar than the starting material.
-
Quench: Pour the reaction mixture into ice-cold saturated
to neutralize HCl and residual . -
Isolation: Extract with DCM (
), dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane to yield off-white needles.
Synthetic Pathway Visualization
Figure 1: Mechanism of regioselective alpha-chlorination via enol intermediate.
Analytical Characterization (Self-Validating Metrics)
To ensure the identity of 2,5-dichloro-1-indanone and distinguish it from the 5,6-dichloro isomer, researchers must validate the substitution pattern using NMR and MS.
Nuclear Magnetic Resonance ( -NMR)
The C2-position is the diagnostic key. In the starting material (5-chloro), C2 has two protons. In the product (2,5-dichloro), C2 has one proton, creating an ABX system with the C3 protons.
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |
| H-2 (Methine) | 4.55 – 4.65 | dd | Deshielded by | |
| H-3a (Methylene) | 3.10 – 3.25 | dd | Diastereotopic proton A. | |
| H-3b (Methylene) | 3.50 – 3.65 | dd | Diastereotopic proton B. | |
| H-7 (Aromatic) | ~7.70 | d | Peri-proton (closest to C=O). | |
| H-6 (Aromatic) | ~7.40 | dd | Coupled to H7 and H4. | |
| H-4 (Aromatic) | ~7.50 | d | Isolated by C5-Cl. |
Mass Spectrometry (Isotope Pattern)
The presence of two chlorine atoms imparts a distinct isotopic signature due to the natural abundance of
-
M+ (200): Relative Intensity 100% (Contains
) -
M+2 (202): Relative Intensity ~65% (Contains
) -
M+4 (204): Relative Intensity ~10% (Contains
)
Diagnostic Rule: A 9:6:1 peak ratio in the molecular ion cluster confirms the dichloro substitution.
Analytical Logic Diagram
Figure 2: Decision tree for verifying C2-chlorination status via NMR integration.
Applications in Drug Development[1][2][3]
The 2,5-dichloro-1-indanone scaffold is a high-value intermediate in the synthesis of bioactive molecules targeting neurodegenerative pathways.
-
MAO-B Inhibitors: Indanone derivatives are established reversible inhibitors of Monoamine Oxidase B (MAO-B). The C2-chlorine adds steric hindrance that can improve selectivity for the MAO-B isoform over MAO-A, crucial for Parkinson's disease therapeutics.
-
Tubulin Polymerization Inhibitors: Halogenated indanones serve as precursors to chalcones and spiro-compounds that bind to the colchicine site of tubulin, disrupting cancer cell mitosis.
-
Chiral Synthons: The C2 stereocenter allows for asymmetric reduction to 2,5-dichloro-1-indanol, a chiral building block for enantioselective synthesis.
References
-
Podraza, K. F. (1987). Regioselective Chlorination of Ketones with Sulfuryl Chloride. Journal of Organic Chemistry. Link
-
Bansal, R., et al. (2024).[1] Indanone: A promising scaffold for new drug discovery against neurodegenerative disorders.[1] Drug Discovery Today. Link[1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 5-Chloro-1-indanone (Analogous Precursor Data). Link
-
VulcanChem. (2024). Product Catalog: 2,5-Dichloro-1-indanone. Link
Sources
Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of 2,5-Dichloro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Solubility in the Application of 2,5-Dichloro-1-indanone
2,5-Dichloro-1-indanone is a halogenated aromatic ketone that serves as a valuable building block in medicinal chemistry and organic synthesis. The indanone scaffold is a privileged structure in drug discovery, forming the core of various pharmacologically active compounds, including treatments for Alzheimer's disease.[1][2] The successful development and application of such compounds are intrinsically linked to their physicochemical properties, among which solubility stands as a paramount parameter.
Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a critical determinant of a drug candidate's bioavailability.[3][4] A comprehensive understanding of the solubility profile of 2,5-Dichloro-1-indanone in common organic solvents is therefore essential for researchers to optimize synthetic routes, design effective purification protocols, and formulate drug delivery systems.
This in-depth technical guide provides a detailed overview of the predicted solubility of 2,5-Dichloro-1-indanone, outlines a robust experimental protocol for its precise determination, and discusses the safety and handling considerations associated with this compound.
Physicochemical Properties of 2,5-Dichloro-1-indanone
A foundational understanding of a compound's physical and chemical characteristics is crucial for predicting its solubility. The following table summarizes the key physicochemical parameters for 2,5-Dichloro-1-indanone, based on available data and estimations for closely related structures.
| Property | Value (Estimated) | Source Compound/Reference |
| Molecular Formula | C₉H₆Cl₂O | N/A |
| Molecular Weight | 201.05 g/mol | [5] |
| Melting Point | 94–98°C | Analogous ketones[5] |
| logP (Partition Coefficient) | ~3.5 | 2-Bromo-6,7-dichloro-1-indanone[5] |
| Appearance | White to yellow crystalline solid | [6] |
The presence of two electron-withdrawing chlorine atoms on the aromatic ring significantly influences the molecule's polarity and reactivity.[5] The estimated logP value of ~3.5 suggests that 2,5-dichloro-1-indanone is a relatively non-polar, lipophilic compound, which will heavily influence its solubility in organic solvents.
Predicted Solubility Profile of 2,5-Dichloro-1-indanone
While specific quantitative solubility data for 2,5-dichloro-1-indanone is not extensively available in the literature, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and data from analogous compounds such as indan-1-one, 5-chloro-1-indanone, and 5,6-dimethoxy-1-indanone.[7][8][9]
The bicyclic aromatic ketone structure of 2,5-dichloro-1-indanone suggests it is more soluble in organic solvents than in water.[7] The carbonyl group can act as a hydrogen bond acceptor, allowing for some interaction with polar solvents. However, the dominant non-polar aromatic rings and the presence of chlorine atoms will favor solubility in less polar to non-polar organic solvents.
Based on these principles and available data for similar compounds, the following qualitative solubility profile is predicted:
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate | The carbonyl group can hydrogen bond with the hydroxyl group of the solvent. However, the overall non-polar character of the molecule limits high solubility. 5-Chloro-1-indanone is reported to be soluble in methanol.[10] |
| Polar Aprotic | Acetone, 2-Butanone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have a significant dipole moment and can engage in dipole-dipole interactions with the carbonyl group of 2,5-dichloro-1-indanone. The lack of a hydrogen-bonding donor group in the solvent prevents competition for hydrogen bonding sites on the solute. Studies on 5,6-dimethoxy-1-indanone show high solubility in ketones and esters.[8] |
| Non-Polar | Toluene, Hexane, Dichloromethane (DCM), Chloroform | Moderate to High | The non-polar aromatic rings and the lipophilic nature of the chlorinated compound suggest good solubility in non-polar solvents. 5-Chloro-1-indanone is slightly soluble in chloroform.[9] |
| Aqueous | Water | Low / Insoluble | The hydrophobic nature of the molecule, due to the aromatic rings and chlorine atoms, leads to poor solubility in water.[11] |
Experimental Determination of the Solubility Profile: A Step-by-Step Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility (shake-flask) method is a reliable and widely used technique for this purpose.[12][13]
Experimental Workflow for Equilibrium Solubility Determination
Caption: Workflow for the experimental determination of equilibrium solubility.
Detailed Experimental Protocol
1. Materials and Reagents:
-
2,5-Dichloro-1-indanone (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Class A volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
2. Preparation of Calibration Standards:
-
Prepare a stock solution of 2,5-dichloro-1-indanone of known concentration in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions of the stock solution to create a series of calibration standards of decreasing concentrations.
-
Analyze the calibration standards by HPLC or UV-Vis to generate a calibration curve of response versus concentration.
3. Equilibrium Solubility Measurement:
-
Add an excess amount of 2,5-dichloro-1-indanone to a series of vials. The exact amount should be sufficient to ensure a solid phase remains after equilibration.
-
Accurately pipette a known volume of each selected organic solvent into the respective vials.
-
Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period to allow the system to reach equilibrium. The equilibration time should be determined in a preliminary experiment by taking samples at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[14]
-
After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow for the settling of undissolved solids.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC or UV-Vis.
4. Data Analysis and Reporting:
-
Using the calibration curve, determine the concentration of 2,5-dichloro-1-indanone in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Perform the experiment in triplicate for each solvent to ensure the reliability of the results.
Safety and Handling of 2,5-Dichloro-1-indanone
As a chlorinated organic compound, 2,5-dichloro-1-indanone requires careful handling to minimize exposure and ensure laboratory safety. The safety data for the closely related 5-chloro-1-indanone indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[15]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
When handling the solid powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.
Handling and Storage:
-
Avoid contact with skin and eyes.[16]
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[17]
-
Protect from direct sunlight.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations for chlorinated organic compounds.
Applications in Research and Development
The indanone core is a key structural motif in many biologically active molecules.[1][18] Derivatives of indanone have been investigated for a wide range of therapeutic applications, including:
-
Antiviral and antibacterial agents [18]
-
Anticancer drugs [18]
-
Treatment of neurodegenerative diseases, such as Alzheimer's disease [1]
-
Anti-inflammatory and analgesic compounds [18]
2,5-Dichloro-1-indanone, with its two reactive chlorine atoms, serves as a versatile intermediate for the synthesis of more complex indanone derivatives. The chlorine atoms can be substituted or can influence the reactivity of the indanone ring system, allowing for the generation of diverse chemical libraries for drug discovery and development. A thorough understanding of its solubility is the first step in unlocking its full potential in these synthetic endeavors.
References
- Indanone - Solubility of Things. (n.d.).
- 2,5-Dichloro-1-indanone () for sale - Vulcanchem. (n.d.).
-
Indanone synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]
-
Synthesis of 1-indanones with a broad range of biological activity - ResearchGate. (2017). Retrieved February 6, 2026, from [Link]
-
5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]
-
Recent Developments in Biological Activities of Indanones - PubMed. (2017). Retrieved February 6, 2026, from [Link]
-
5 - SAFETY DATA SHEET. (n.d.). Retrieved February 6, 2026, from [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved February 6, 2026, from [Link]
-
Solvent selection for pharmaceuticals - ResearchGate. (2025). Retrieved February 6, 2026, from [Link]
-
Equilibrium Solubility Determination and Dissolution Property Analysis of 5,6-Dimethoxy-1-indanone in 15 Pure Solvents from 283.15 to 323.15 K - ACS Publications. (2021). Retrieved February 6, 2026, from [Link]
-
Safe Work Practices for Chlorine | WorkSafeBC. (n.d.). Retrieved February 6, 2026, from [Link]
-
Solubility factors when choosing a solvent - Labclinics. (2020). Retrieved February 6, 2026, from [Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). Retrieved February 6, 2026, from [Link]
-
Rationale for Selection of Dissolution Media: Three Case Studies. (n.d.). Retrieved February 6, 2026, from [Link]
-
CHLORINATED ORGANICS HANDBOOK | OxyChem. (n.d.). Retrieved February 6, 2026, from [Link]
-
Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (n.d.). Retrieved February 6, 2026, from [Link]
-
Ketone halogenation - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
-
Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents | Request PDF - ResearchGate. (2025). Retrieved February 6, 2026, from [Link]
-
STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.). Retrieved February 6, 2026, from [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023). Retrieved February 6, 2026, from [Link]
-
Annex 4 - World Health Organization (WHO). (n.d.). Retrieved February 6, 2026, from [Link]
-
Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science Publishers. (2023). Retrieved February 6, 2026, from [Link]
-
ECSA New Guidance on Storage and Handling for Chlorinated Solvents - Eurochlor. (2016). Retrieved February 6, 2026, from [Link]
-
Properties of aromatic ketones and other solvents. - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]
-
Solvent selection: Significance and symbolism. (2025). Retrieved February 6, 2026, from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved February 6, 2026, from [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved February 6, 2026, from [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019). Retrieved February 6, 2026, from [Link]
-
CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Publishing. (2022). Retrieved February 6, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of Derivatives from 2,5-Dichloro-1-indanone
Introduction: The Strategic Value of the 2,5-Dichloro-1-indanone Scaffold
The indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] Its derivatives have shown a wide spectrum of biological activities, including potent antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] Notably, the indanone scaffold is central to the efficacy of drugs like Donepezil, a leading treatment for Alzheimer's disease, which functions as an acetylcholinesterase (AChE) inhibitor.[1][3]
2,5-Dichloro-1-indanone, in particular, serves as a highly versatile and strategic starting material for chemical synthesis. Its structure is endowed with multiple, distinct reactive sites that can be selectively functionalized. This multi-handle nature allows for the systematic and combinatorial generation of diverse molecular architectures, a critical advantage in modern drug discovery and materials science.
This guide provides an in-depth exploration of the key synthetic transformations possible with 2,5-Dichloro-1-indanone. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for each reaction class, offering detailed, field-proven protocols for researchers aiming to leverage this powerful scaffold.
Structural Analysis and Chemical Reactivity
The synthetic utility of 2,5-Dichloro-1-indanone stems directly from its unique electronic and steric properties. The molecule possesses three primary sites for chemical modification, each with distinct reactivity profiles.
-
C1 (Carbonyl Group): The electrophilic ketone is a classic site for nucleophilic additions and condensation reactions. It can be readily transformed into alcohols, oximes, and other functional groups.
-
C2 (α-Carbon): This position is doubly activated. The adjacent carbonyl group increases the acidity of the C2-protons, facilitating enolate formation. Furthermore, the chlorine atom at this position acts as an excellent leaving group for nucleophilic substitution reactions.[4]
-
C5 (Aromatic Carbon): The chlorine atom attached to the benzene ring is a handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Caption: Key reactive sites on the 2,5-Dichloro-1-indanone scaffold.
Synthetic Strategies and Protocols
This section details the primary pathways for derivatizing 2,5-Dichloro-1-indanone. Each protocol is designed as a self-validating system, including guidance on reaction monitoring and product characterization.
Functionalization at the C2 (α-Carbon) Position
The C2 position offers a rich landscape for modification due to the dual activation by the carbonyl and the chloro-substituent.
Scientific Rationale: The chlorine atom at the α-position to the carbonyl is an excellent leaving group, making this site highly susceptible to SN2 attack by a wide range of nucleophiles. The electron-withdrawing nature of the adjacent carbonyl group stabilizes the transition state of the reaction, facilitating a facile displacement.[4] This pathway is a direct and efficient method for introducing nitrogen, oxygen, or sulfur-containing functional groups, which are prevalent in pharmacologically active molecules.
Protocol: Synthesis of 2-Amino-5-chloro-1-indanone Derivatives
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-Dichloro-1-indanone (1.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or DMF, to dissolve the starting material (approx. 0.2 M concentration).
-
Reagent Addition: Add a slight excess of the desired primary or secondary amine (1.2-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Heat the mixture to 60-80 °C and stir vigorously. The reaction progress should be monitored every 1-2 hours.
-
Monitoring (Self-Validation): Spot a small aliquot of the reaction mixture onto a TLC plate against the starting material. A new, more polar spot corresponding to the product should appear, and the starting material spot should diminish.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Filter off the inorganic base. Dilute the filtrate with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-amino derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: C2-Nucleophilic Substitution
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Product |
|---|---|---|---|---|
| Benzylamine | K₂CO₃ | Acetonitrile | 80 | 2-(Benzylamino)-5-chloro-1-indanone |
| Morpholine | DIPEA | DMF | 70 | 5-Chloro-2-morpholino-1-indanone |
| Sodium Azide | N/A | DMSO | 50 | 2-Azido-5-chloro-1-indanone |
| Sodium Thiophenoxide | NaH | THF | 25 | 5-Chloro-2-(phenylthio)-1-indanone |
Scientific Rationale: The protons on the C2 carbon are acidic and can be abstracted by a base to form a nucleophilic enolate. This enolate can then attack an electrophilic aldehyde or ketone in an Aldol reaction.[5][6] Subsequent heating in the presence of acid or base typically leads to dehydration, yielding a highly conjugated α,β-unsaturated ketone system.[7] This reaction, known as a Claisen-Schmidt condensation when reacting with an aromatic aldehyde, is a powerful C-C bond-forming reaction used to synthesize arylidene indanones, a class of compounds explored for various therapeutic applications.[8][9]
Sources
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- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
detailed protocols for Friedel-Crafts cyclization of propiophenone precursors
Abstract
This application note provides a rigorous technical guide for the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acid derivatives ("propiophenone precursors") to form 1-indanone scaffolds. These bicyclic ketones are critical pharmacophores in drug development, serving as intermediates for acetylcholinesterase inhibitors (e.g., Donepezil) and anticancer agents. We compare three distinct protocols: Polyphosphoric Acid (PPA) mediated dehydration, Aluminum Chloride (
Introduction & Mechanistic Rationale
The "propiophenone precursor" in this context refers to 3-phenylpropionic acid (hydrocinnamic acid) and its derivatives. Cyclization of these substrates yields 1-indanone , a cyclic analog of propiophenone. The transformation is an intramolecular electrophilic aromatic substitution (
Mechanistic Pathway
The reaction proceeds through the generation of a supersaturated electrophile (acylium ion) which attacks the tethered aromatic ring.[1] The efficiency of this ring closure depends on the ortho-position's nucleophilicity and the stability of the acylium intermediate.
Figure 1: Mechanistic pathway for the intramolecular acylation. The formation of the acylium ion is the rate-determining step in the acid chloride method, while re-aromatization is rapid.
Critical Parameter Assessment
Selection of the cyclization agent is dictated by the electronic nature of the aromatic ring and the sensitivity of functional groups.
Table 1: Reagent Selection Matrix
| Parameter | Method A: Polyphosphoric Acid (PPA) | Method B: Aluminum Chloride ( | Method C: Triflic Acid (TfOH) |
| Active Species | Protonated Acyl Group | Acylium-Lewis Acid Complex | Superelectrophilic Acylium |
| Temperature | High ( | Low to Moderate ( | Low ( |
| Substrate Scope | Robust substrates; tolerates moisture slightly. | Acid-sensitive groups fail; requires acid chloride step. | Highly deactivated rings; very sensitive groups. |
| Workup | Difficult (Viscous syrup). | Moderate (Aluminum salts extraction). | Easy (Aqueous wash). |
| Scalability | High (Industrial standard). | High (Process chemistry standard). | Low/Medium (High cost). |
Experimental Protocols
Protocol A: Polyphosphoric Acid (PPA) Mediated Cyclization
Best for: Simple, robust substrates where cost is a primary driver.
Reagents:
-
3-Phenylpropionic acid derivative (1.0 equiv)[2]
-
Polyphosphoric acid (10–20 g per 1 g of substrate)
-
Quenching: Crushed ice/water
Procedure:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity), charge Polyphosphoric Acid (PPA). Heat to 60°C to lower viscosity.
-
Addition: Add the carboxylic acid precursor in one portion.
-
Reaction: Increase temperature to 90°C (or up to
for deactivated rings). Stir for 2–4 hours.-
Monitoring: Monitor by TLC/HPLC. The disappearance of the acid peak is usually distinct.
-
-
Quenching (Critical): Cool the mixture to ~60°C. Pour the warm syrup slowly onto a slurry of crushed ice (500 mL per 10 g PPA) with vigorous stirring. The mixture will turn milky/turbid as the indanone precipitates or oils out.
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (
). -
Purification: Wash combined organics with Sat.
(to remove unreacted acid), then Brine. Dry over and concentrate.
Author’s Note: PPA is often referred to as "liquid tweezers" because it facilitates clean intramolecular closure. However, yield losses often occur during the viscous transfer. Rinse the flask with warm water during quenching.
Protocol B: The Two-Step Acid Chloride Method ( )
Best for: Large-scale synthesis and substrates requiring mild cyclization temperatures.
Reagents:
-
Step 1: Thionyl Chloride (
, 1.5 equiv), DMF (cat.). -
Step 2: Aluminum Chloride (
, 1.2–2.0 equiv), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Procedure:
-
Acyl Chloride Formation: Dissolve the carboxylic acid in dry DCM. Add
dropwise and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ( ) ceases. Concentrate in vacuo to remove excess . -
Lewis Acid Activation: Suspend anhydrous
(1.2 equiv) in dry DCM at 0°C under Nitrogen. -
Cyclization: Dissolve the crude acyl chloride from Step 1 in DCM and add it dropwise to the
suspension.-
Observation: The solution typically turns yellow/orange (acylium complex).
-
-
Completion: Allow to warm to Room Temperature (RT) and stir for 3–12 hours.
-
Quenching: Pour the reaction mixture slowly into ice-cold 1M HCl . (Caution: Exothermic!).
-
Workup: Separate layers. The organic layer contains the indanone.[2][3] Wash with water and brine.
Scientific Integrity Check:
Protocol C: Triflic Acid (TfOH) / TFAA Mediated Cyclization
Best for: High-value intermediates, deactivated rings, or parallel medicinal chemistry.
Reagents:
-
Trifluoromethanesulfonic acid (TfOH, 2–5 equiv) or Trifluoroacetic Anhydride (TFAA).
-
Solvent: DCM or Nitromethane.
Procedure:
-
Setup: In a flame-dried vial, dissolve the precursor in DCM (0.1 M concentration).
-
Activation: Add TFAA (1.5 equiv) followed by TfOH (2.0 equiv) dropwise at 0°C .
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Workup: Quench with Sat.
. Extract with DCM. -
Result: This method often produces cleaner profiles than PPA, avoiding the formation of polymeric tars.
Troubleshooting & Decision Logic
Common failure modes include intermolecular polymerization (concentration too high) or lack of reactivity (deactivated ring).
Figure 2: Troubleshooting decision tree for cyclization failures.
References
-
Friedel-Crafts Acylation Overview. Organic Chemistry Portal. [Link]
-
Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Triflic Acid as Acylation Catalyst. MDPI Catalysts. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 9. CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents [patents.google.com]
Transition Metal-Catalyzed Synthesis of Substituted Indanones: Advanced Protocols for Drug Discovery
Abstract This technical guide details high-value protocols for the synthesis of substituted 1-indanones, a privileged scaffold in medicinal chemistry (e.g., Donepezil, Indatraline). We present two distinct, field-proven methodologies: (1) Palladium-Catalyzed Intramolecular Reductive Heck Cyclization , which provides direct access to saturated indanones from chalcone precursors, and (2) Rhodium(III)-Catalyzed C–H Annulation , a cutting-edge, atom-economical approach utilizing transient directing groups to couple benzaldehydes with alkynes. These protocols are selected for their operational robustness, functional group tolerance, and mechanistic distinctiveness.
Introduction & Strategic Overview
The 1-indanone core is ubiquitous in pharmacophores, serving as a rigid bicyclic platform for displaying substituents in 3D space. Traditional synthesis (Friedel-Crafts acylation) often suffers from harsh conditions and poor regioselectivity. Transition metal catalysis offers superior alternatives:
-
Palladium (Pd): Excel at constructing the C2–C3 bond via intramolecular Heck manifolds. The Reductive Heck is particularly valuable for accessing the saturated indanone core directly, avoiding subsequent hydrogenation steps required by standard Heck (which yields indenones).
-
Rhodium (Rh): Enables C–H activation, allowing the use of unfunctionalized starting materials (e.g., aldehydes) and alkynes.[1][2][3][4] This represents the state-of-the-art in atom economy.
Comparison of Methodologies
| Feature | Pd-Reductive Heck (Protocol 1) | Rh-C–H Annulation (Protocol 2) |
| Primary Product | Saturated 1-Indanones | Indenones (Dehydrogenated Indanones) |
| Key Bond Formed | C(Ar)–C(3) (Intramolecular) | C(Ar)–C(Alkyne) & C(CO)–C(Alkyne) |
| Pre-functionalization | Required (Halogenated Chalcones) | Minimal (Benzaldehydes + Alkynes) |
| Atom Economy | Moderate (Halide waste) | High (Water/Amine waste) |
| Mechanistic Driver | Carbopalladation + Hydride Capture | C–H Activation + Transient DG |
Application Note: Palladium-Catalyzed Intramolecular Reductive Heck
Target: Direct synthesis of 3-substituted-1-indanones from o-halochalcones.
Mechanistic Insight
Unlike the "Standard Heck" reaction which terminates via
Critical Control Point: The competition between
-
Ligand Choice: Monodentate phosphines (PPh
) or bidentate ligands (dppp) are used to stabilize the Pd(II) species. -
Hydride Source: Sodium formate (HCOONa) or ammonium formate are preferred over silanes for cost and ease of handling. They act as the reducing agent, regenerating Pd(0) and installing the hydrogen atom at the
-position.
Visualization: Reductive Heck Catalytic Cycle
Caption: Pd-catalyzed reductive Heck cycle. Key step: Hydride capture intercepts the alkyl-Pd intermediate before beta-elimination.[5]
Experimental Protocol (Standardized)
Reagents:
-
Substrate: (E)-3-(2-iodophenyl)-1-phenylprop-2-en-1-one (1.0 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: PPh
(10 mol%) -
Reductant: Sodium Formate (HCOONa) (2.5 equiv)
-
Base: Et
N (2.0 equiv) -
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with Pd(OAc)
(11.2 mg, 0.05 mmol), PPh (26.2 mg, 0.10 mmol), and Sodium Formate (170 mg, 2.5 mmol). -
Substrate Addition: Add the o-iodochalcone derivative (1.0 mmol).
-
Solvent/Base: Add anhydrous DMF (5.0 mL) followed by Et
N (280 µL, 2.0 mmol) via syringe. -
Degassing: Seal the tube and purge with Argon for 5 minutes to remove dissolved O
(critical to prevent phosphine oxidation). -
Reaction: Heat the mixture to 80 °C in an oil bath with vigorous stirring for 12–16 hours.
-
Checkpoint: Monitor by TLC. The starting chalcone (often fluorescent) should disappear; the indanone product is typically less polar.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts. Wash organic layer with brine, dry over Na
SO . -
Purification: Concentrate in vacuo. Purify by flash column chromatography (Hexanes/EtOAc gradient).
Optimization Table:
| Variable | Recommendation | Effect |
|---|---|---|
| Solvent | DMF or DMSO | High polarity stabilizes charged Pd intermediates. |
| Halide | Iodide > Bromide | Iodides react faster at lower temps (80°C vs 100°C+). |
| Hydride | HCOONa | Cleaner than silanes; releases CO
Application Note: Rhodium(III)-Catalyzed C–H Annulation
Target: Atom-economical synthesis of indenones from benzaldehydes and internal alkynes.
Mechanistic Insight
This protocol utilizes a Transient Directing Group (TDG) strategy. Benzaldehydes are poor substrates for C–H activation due to weak coordination. By adding a catalytic amine (acetylhydrazine), a reversible hydrazone is formed in situ.[1][2][4]
-
Condensation: Aldehyde + Acetylhydrazine
Hydrazone (Strong DG). -
C–H Activation: Rh(III) inserts into the ortho C–H bond.
-
Annulation: Alkyne insertion followed by reductive elimination.
-
Hydrolysis: The resulting indenone-imine hydrolyzes back to the indenone and regenerates the hydrazine catalyst.
Visualization: Transient Directing Group Cycle
Caption: Rh(III) cycle using acetylhydrazine as a transient directing group (TDG) to activate benzaldehyde C-H bonds.
Experimental Protocol
Reagents:
-
Substrate 1: Benzaldehyde (0.2 mmol)
-
Substrate 2: Diphenylacetylene (0.3 mmol, 1.5 equiv)
-
Catalyst:
(5 mol%) -
Oxidant/Additive: AgSbF
(20 mol%) and Ag CO (1.0 equiv) -
Transient DG: Acetylhydrazine (NH
NHAc) (1.1 equiv - Note: Can be catalytic in optimized variants, but stoichiometric often ensures higher yields in batch). -
Solvent: Acetic Acid (HOAc) / TFE mixture or pure HOAc.
Step-by-Step Procedure:
-
Vial Setup: To a 10 mL pressure vial equipped with a stir bar, add
(8.3 mg, 0.01 mmol), AgSbF (13.7 mg, 0.04 mmol), and Ag CO (55 mg, 0.2 mmol). -
Reagent Addition: Add Acetylhydrazine (16.3 mg, 0.22 mmol), Benzaldehyde (21 µL, 0.2 mmol), and Diphenylacetylene (53.4 mg, 0.3 mmol).
-
Solvent: Add Glacial Acetic Acid (2.0 mL).
-
Reaction: Seal the vial (Teflon cap) and heat to 120 °C for 14–16 hours.
-
Note: The high temperature is required for the reversible imine formation and C–H cleavage.
-
-
Workup: Cool to room temperature. Dilute with CH
Cl (10 mL) and neutralize carefully with sat. NaHCO solution. Extract with CH Cl (3x). -
Purification: Dry organics over MgSO
, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Troubleshooting:
-
Low Yield? Ensure the reaction is strictly anhydrous during setup, although HOAc is the solvent, water generated from condensation must be managed (Ag
CO helps scavenge protons/water). -
Regioselectivity: With unsymmetrical alkynes, the larger group typically ends up distal to the carbonyl (C3 position) due to steric clash with the Cp* ligand.
References
-
Palladium-Catalyzed Reductive Heck (General Mechanism & Scope)
-
Rhodium-Catalyzed C-H Annulation (Specific Protocol)
-
Review of Indanone Synthesis
-
Das, S., & Dutta, A. "Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core." New Journal of Chemistry, 2020. Link
-
Sources
- 1. datapdf.com [datapdf.com]
- 2. Rhodium-catalyzed direct annulation of aldehydes with alkynes leading to indenones: proceeding through in situ directing group formation and removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
2,5-Dichloro-1-indanone in the development of monoamine oxidase (MAO) inhibitors
Application Notes & Protocols
Topic: 2,5-Dichloro-1-indanone in the Development of Monoamine Oxidase (MAO) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Monoamine oxidase (MAO) enzymes, particularly MAO-B, are validated therapeutic targets for neurodegenerative disorders such as Parkinson's disease.[1][2] The inhibition of MAO-B prevents the degradation of dopamine, thereby alleviating motor symptoms associated with the disease.[2][3] The 1-indanone scaffold has emerged as a privileged structure in the design of potent and selective MAO inhibitors.[4] This guide provides a comprehensive overview of the strategic use of 2,5-dichloro-1-indanone as a versatile starting material for the synthesis and evaluation of novel MAO inhibitors. We will explore the underlying medicinal chemistry rationale, provide detailed protocols for synthesis and in vitro screening, and discuss the integration of in silico methods to accelerate the drug discovery process.
The Monoamine Oxidase Target: A Mechanistic Overview
Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[5][6] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[6]
-
MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is associated with antidepressant effects.[6][7]
-
MAO-B: Primarily metabolizes dopamine and phenethylamine.[6] Selective MAO-B inhibitors are sought for Parkinson's disease therapy to increase dopamine levels in the brain.[1]
The development of isoform-selective inhibitors is crucial to minimize side effects, such as the "cheese effect" (a hypertensive crisis) associated with non-selective MAOIs that inhibit MAO-A in the gut.[5][8]
Caption: MAO-B inhibition by an indanone derivative prevents dopamine degradation.
Rationale for the 2,5-Dichloro-1-indanone Scaffold
The 1-indanone core is a key component of many biologically active compounds. In the context of MAO inhibition, derivatives such as 2-benzylidene-1-indanones have demonstrated high potency, particularly for MAO-B.[9] The structure-activity relationship (SAR) of these compounds reveals several key insights:
-
The Planar Core: The rigid, planar structure of the indanone system is crucial for effective binding within the active site of the MAO enzyme.[10]
-
The 2-Position Substituent: The introduction of a benzylidene or heteroarylidene moiety at the 2-position significantly enhances inhibitory potency.[9][11] This substituent can engage in hydrophobic and π–π stacking interactions within the enzyme's active site.[2]
-
Ring A Substitutions: Substitutions on the indanone aromatic ring (Ring A) modulate potency and selectivity. Halogen substitutions, such as chlorine, have been shown to yield high-potency inhibition.[9] The presence of chlorine atoms at the 2 and 5 positions of the 1-indanone scaffold can therefore be hypothesized to enhance lipophilicity and potentially lead to stronger interactions with the enzyme.
The 2,5-dichloro-1-indanone scaffold thus represents a promising starting point, combining the established indanone core with halogen substitutions known to be favorable for MAO-B inhibition.
Synthetic Protocol: Claisen-Schmidt Condensation
The most direct method for elaborating the 2,5-dichloro-1-indanone core is the Claisen-Schmidt condensation with a suitable aromatic aldehyde. This reaction forms the critical α,β-unsaturated ketone linkage.
Caption: General workflow for the synthesis of 2-benzylidene-1-indanone derivatives.
Protocol 3.1: Synthesis of (E)-2-(4-methoxybenzylidene)-5,6-dichloro-2,3-dihydro-1H-inden-1-one
This protocol describes a representative synthesis using 4-methoxybenzaldehyde as the coupling partner.
Materials:
-
2,5-Dichloro-1-indanone (1.0 eq)
-
4-Methoxybenzaldehyde (1.1 eq)
-
Ethanol (or Methanol)
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-20%)
-
Hydrochloric Acid (HCl), dilute (e.g., 1M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, filtration apparatus
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 2,5-dichloro-1-indanone (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in a minimal amount of ethanol with stirring.
-
Base Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add the aqueous NaOH solution dropwise over 15-20 minutes. The reaction mixture will typically change color and may become thick.
-
Scientist's Note: The base deprotonates the α-carbon of the indanone, forming an enolate which acts as the nucleophile. The reaction is kept cold to minimize side reactions.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Quenching and Neutralization: Once the reaction is complete, pour the mixture into a beaker of cold water. Acidify the solution by slowly adding dilute HCl until it reaches a pH of ~5-6. A precipitate should form.
-
Scientist's Note: Acidification neutralizes the excess base and protonates the product, causing it to precipitate out of the aqueous solution.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts.
-
Purification (Recrystallization): The crude product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure product as a colored solid.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
In Vitro Evaluation of MAO Inhibitory Activity
A fluorescence-based assay is a common and high-throughput method for determining the inhibitory potency (IC₅₀) of synthesized compounds against MAO-A and MAO-B.[12]
Sources
- 1. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. drugs.com [drugs.com]
- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 11. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
nucleophilic addition reactions at the carbonyl group of 2,5-Dichloro-1-indanone
This Application Note is structured to provide a rigorous, field-ready guide for researchers working with 2,5-Dichloro-1-indanone . It synthesizes mechanistic insight with practical, high-yield protocols, focusing on the challenges of nucleophilic addition at the carbonyl center of an
Executive Summary & Strategic Analysis
2,5-Dichloro-1-indanone represents a distinct class of "privileged scaffolds" in medicinal chemistry, serving as a precursor for chiral indanes found in sodium channel blockers and agrochemicals.
The Challenge:
The reactivity of the C1-carbonyl is heavily modulated by the C2-Chlorine atom . While the inductive effect (
-
C2-H Acidity: The C2-proton is significantly acidified (pKa
14–16), making the substrate prone to enolization rather than addition when reacting with basic nucleophiles (e.g., Grignard reagents). -
Stereochemical Bias: The C2-Cl substituent creates a chiral environment, necessitating protocols that control diastereoselectivity (cis/trans ratios) during the formation of the new C1 stereocenter.
The Solution: This guide details two optimized protocols:
-
Protocol A: Diastereoselective Reduction using Luche conditions to access cis-chlorohydrins.
-
Protocol B: Organocerium-mediated Alkylation to suppress enolization and force 1,2-addition.
Mechanistic Pathways & Decision Tree
The following logic flow illustrates the competition between nucleophilic attack (desired) and enolization (undesired), and how reagent selection dictates the pathway.
Figure 1: Decision tree for reagent selection. Hard, basic nucleophiles favor deprotonation of the
Protocol A: Diastereoselective Luche Reduction
Objective: Selective reduction of the ketone to 2,5-dichloro-1-indanol with high diastereomeric excess (de), favoring the cis-isomer.
Rationale: Standard NaBH
Materials
-
Substrate: 2,5-Dichloro-1-indanone (1.0 equiv)
-
Reagent: Sodium Borohydride (NaBH
, 1.1 equiv) -
Catalyst: Cerium(III) Chloride Heptahydrate (CeCl
·7H O, 1.1 equiv) -
Solvent: Methanol (HPLC grade)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloro-1-indanone (10 mmol) and CeCl
·7H O (11 mmol) in Methanol (40 mL).-
Note: The solution may turn slightly yellow. Ensure CeCl
is fully dissolved before proceeding.
-
-
Cooling: Cool the mixture to -15 °C using an ice/salt bath.
-
Why: Lower temperature enhances stereoselectivity (Cram's rule/Felkin-Anh control) and suppresses side reactions.
-
-
Addition: Add NaBH
(11 mmol) portion-wise over 10 minutes.-
Caution: Gas evolution (H
) will occur. Ensure adequate venting.
-
-
Reaction: Stir at -15 °C for 45 minutes. Monitor by TLC (20% EtOAc/Hexanes). The spot for the ketone (R
~0.6) should disappear, replaced by the alcohol (R ~0.3). -
Quench: Carefully add saturated aqueous NH
Cl (10 mL) while still cold. Allow to warm to room temperature. -
Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo.
Stereochemical Outcome
The hydride typically attacks from the face anti to the bulky C2-chlorine atom.
-
Major Product: cis-2,5-dichloro-1-indanol (OH and Cl are cis).
-
Minor Product: trans-2,5-dichloro-1-indanol.
| Parameter | Value | Note |
| Yield | >90% | Quantitative conversion typical with Luche. |
| dr (cis:trans) | ~85:15 | Can be enriched to >98:2 via recrystallization (Hexane/EtOAc). |
| Key NMR Signal | H1-H2 Coupling | Cis usually shows |
Protocol B: Organocerium-Mediated Alkylation (Grignard)
Objective: Addition of an alkyl/aryl group (R) to C1 to form a tertiary alcohol, avoiding the formation of the enolate.
Rationale: Grignard reagents (RMgX) are strong bases.[1] With 2,5-dichloro-1-indanone, the acidic C2-H is rapidly deprotonated by RMgX, quenching the nucleophile. Pre-mixing RMgX with anhydrous CeCl
Materials
-
Substrate: 2,5-Dichloro-1-indanone (1.0 equiv)
-
Grignard Reagent: RMgBr or RMgCl (1.5 equiv)
-
Additive: Anhydrous CeCl
(1.6 equiv)-
Critical: CeCl
·7H O must be dried at 140°C under high vacuum for 2 hours before use.
-
-
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Drying CeCl
: Place CeCl ·7H O in a Schlenk flask. Heat to 140°C under vacuum (<0.1 mmHg) for 2 hours. A fine white powder should result. Cool to room temperature under Argon. -
Slurry Formation: Suspend the dried CeCl
(1.6 equiv) in anhydrous THF (5 mL/mmol). Stir for 2 hours at room temperature. The slurry should look milky white. -
Transmetallation: Cool the slurry to -78 °C . Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1 hour at -78 °C to form the organocerium species.
-
Substrate Addition: Dissolve 2,5-dichloro-1-indanone (1.0 equiv) in minimal THF. Add this solution dropwise to the organocerium mixture at -78 °C.
-
Reaction: Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C.
-
Quench: Quench with 10% aqueous acetic acid or saturated NH
Cl.-
Note: Lanthanide salts can form emulsions. Use of a Rochelle's salt solution wash is recommended if emulsion occurs.
-
Data Interpretation
Successful alkylation yields the 1-substituted-2,5-dichloro-1-indanol.
| Reaction | Reagent | Conversion | Product |
| Standard Grignard | PhMgBr (THF, 0°C) | < 10% | Recovered SM (Enolization) |
| Organocerium | PhMgBr + CeCl | > 85% | 1-Phenyl-2,5-dichloro-1-indanol |
References
-
Luche Reduction Mechanism & Scope: Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society. [Link]
-
Organocerium Reagents in Synthesis: Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents. The Journal of Organic Chemistry. [Link]
-
Stereoselectivity in Cyclic Ketones: Ashby, E. C., & Laemmle, J. T. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews. [Link]
-
Indanone Scaffold Reactivity: Ahmed, N. (2016).[2] Synthesis and reactions of indanones.[3][4][5] Organic Preparations and Procedures International. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
strategies for improving the yield of 2,5-Dichloro-1-indanone synthesis
Welcome to the technical support center for the synthesis of 2,5-Dichloro-1-indanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving yield and overcoming common challenges in this synthetic procedure.
Introduction: The Challenge of Synthesizing 2,5-Dichloro-1-indanone
2,5-Dichloro-1-indanone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis, most commonly achieved via an intramolecular Friedel-Crafts acylation, presents several challenges that can impact yield and purity.[1][2] This guide provides a comprehensive resource to navigate these challenges, drawing from established literature and practical experience to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 2,5-dichloro-1-indanone.
Q1: What is the most common and effective method for synthesizing 2,5-Dichloro-1-indanone?
The most prevalent and widely-used method is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its corresponding acyl chloride.[1][2] This reaction involves the cyclization of the precursor in the presence of a strong Lewis acid or Brønsted acid to form the five-membered ring of the indanone core.[2]
Q2: What are the typical starting materials and reagents for this synthesis?
The synthesis generally starts from a precursor that can undergo intramolecular cyclization. Common starting materials include:
-
3-(2,5-Dichlorophenyl)propanoic acid: This is a direct precursor that can be cyclized using a strong acid.
-
Chlorobenzene and 3-chloropropionyl chloride: These can be reacted in a Friedel-Crafts acylation to form an intermediate which is then cyclized.[3][4]
-
3-Chlorobenzaldehyde: This can be converted to 3-chlorophenylpropionic acid, which then undergoes cyclization.[5][6]
Key reagents include:
-
Lewis Acids: Aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and niobium pentachloride (NbCl₅) are commonly used to catalyze the reaction.[5][7][8]
-
Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and trifluoromethanesulfonic acid (TfOH) are also effective.[2][5]
Q3: What are the most critical reaction parameters that influence the yield?
Several factors can significantly impact the yield and purity of 2,5-Dichloro-1-indanone:
-
Choice of Catalyst: The type and amount of Lewis or Brønsted acid are crucial. Using an optimal amount can minimize side reactions.
-
Reaction Temperature: Precise temperature control is essential. High temperatures can lead to the formation of tars and other impurities, while a temperature that is too low may result in an incomplete reaction.[4]
-
Solvent: The choice of solvent can affect the solubility of reagents and the reaction rate. Dichloromethane is a common solvent for these reactions.[5]
-
Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Anhydrous conditions are critical for success.
Q4: How can the formation of isomers be minimized?
Isomer formation, such as the creation of 7-chloro-1-indanone, can be a significant issue.[5] Strategies to improve regioselectivity include:
-
Optimizing the Catalyst: Some catalysts may offer better selectivity.
-
Controlling Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of the desired isomer.
-
Using a Phase Transfer Catalyst: The addition of a phase transfer catalyst has been shown to improve the selectivity of the Friedel-Crafts reaction, leading to higher yields of the desired product.[7]
Q5: What are the recommended purification techniques for the final product?
The crude product can be purified by several methods:
-
Recrystallization: This is a common and effective method. Solvents such as methanol, ethanol, or acetone can be used to recrystallize the crude product.[4][7]
-
Column Chromatography: For higher purity, column chromatography on silica gel can be employed to separate the desired product from any remaining impurities.[1][2]
-
Washing: The crude product should be thoroughly washed with water to remove any residual acid, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of 2,5-Dichloro-1-indanone.
Problem 1: Low or No Product Yield
-
Symptom: Analysis of the reaction mixture by TLC or GC-MS shows a high percentage of unreacted starting material or a complex mixture with little to no desired product.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Why it Works |
| Inactive Catalyst | Use a fresh, unopened container of the Lewis acid (e.g., AlCl₃). Ensure the catalyst is handled under anhydrous conditions. | Lewis acids like AlCl₃ are hygroscopic and readily absorb moisture from the air, which deactivates them. |
| Insufficient Temperature | Gradually increase the reaction temperature in small increments (5-10 °C) and monitor the reaction progress by TLC or GC-MS. | The activation energy for the cyclization may not be met at lower temperatures, leading to a slow or stalled reaction. |
| Poor Quality Reagents | Ensure all starting materials and solvents are of high purity and are anhydrous. | Impurities in the starting materials or solvents can interfere with the reaction or poison the catalyst. |
| Incorrect Stoichiometry | Carefully re-calculate and measure the molar ratios of the reactants and catalyst. An excess of Lewis acid is often required. | The stoichiometry of the Friedel-Crafts reaction is critical. An insufficient amount of catalyst will result in an incomplete reaction. |
Problem 2: Significant Impurity and Side Product Formation
-
Symptom: TLC analysis shows multiple spots, and GC-MS or NMR analysis of the crude product reveals the presence of significant impurities or isomers.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Why it Works |
| High Reaction Temperature | Maintain a consistent and controlled temperature throughout the reaction. Avoid localized overheating by ensuring efficient stirring. | High temperatures can promote side reactions, such as polymerization and the formation of undesired isomers. |
| Excessive Catalyst | Optimize the amount of Lewis acid used. While an excess is often needed, a large excess can lead to more side products. | A large excess of a strong Lewis acid can increase the reactivity of the system to a point where side reactions become significant. |
| Presence of Moisture | Ensure all glassware is oven-dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | Moisture can lead to the formation of byproducts and deactivate the catalyst, potentially altering the reaction pathway. |
| Sub-optimal Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Prolonged reaction times, even at the optimal temperature, can lead to the degradation of the product or the formation of further byproducts. |
Problem 3: Difficult Reaction Work-up
-
Symptom: The reaction mixture becomes a thick, viscous tar, making it difficult to stir and quench. Phase separation during extraction is poor.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Why it Works |
| Polymerization/Tar Formation | Quench the reaction by slowly and carefully pouring the reaction mixture into a vigorously stirred beaker of crushed ice and water. | This rapidly cools the reaction and hydrolyzes the Lewis acid complex, breaking up the polymeric material. |
| High Viscosity of Reaction Medium | Consider adding a phase transfer catalyst to the reaction mixture. | Phase transfer catalysts have been shown to reduce the viscosity of the reaction system, making post-reaction treatment simpler.[7] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for 2,5-Dichloro-1-indanone synthesis.
Detailed Experimental Protocol: High-Yield Synthesis of 2,5-Dichloro-1-indanone
This protocol is a synthesized example based on common procedures for intramolecular Friedel-Crafts acylation to produce chloro-indanones.
Materials:
-
3-(2,5-Dichlorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol for recrystallization
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2,5-Dichlorophenyl)propanoic acid (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add thionyl chloride (1.5 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acid chloride.
-
-
Intramolecular Friedel-Crafts Acylation:
-
In a separate, oven-dried three-neck flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Extraction:
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Stir vigorously until all the solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.[1][2]
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from hot methanol to obtain pure 2,5-Dichloro-1-indanone.
-
Summary of Reaction Conditions for Chloro-indanone Synthesis
The following table summarizes various conditions found in the literature for related chloro-indanone syntheses, showcasing the diversity of approaches.
| Starting Material(s) | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| 3,4'-Dichloropropiophenone | AlCl₃, Phase Transfer Catalyst | None (molten) | Heated | >85% | [7] |
| Chlorobenzene, 3-Chloropropionyl chloride | Macroporous strong acid resin | Perfluoro tert-butyl alcohol | Not specified | High | [3] |
| m-Chloro phenylpropionic acid | Zinc chloride, Malonyl chloride | Methylene dichloride | Not specified | 75.6% | [5] |
| Chlorobenzene, 3-Chloropropionyl chloride | Mixed molten salt, Heteropolyacid | None | 130°C | up to 85% | [4] |
| 3-Arylpropanoic acids | Niobium pentachloride (NbCl₅) | Not specified | Room Temp | Good | [8] |
References
- CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone - Google Patents.
-
Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka. Available at: [Link]
- CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents.
-
Preparation method of 5-chloro-1-indanone - Eureka | Patsnap. Available at: [Link]
-
Indanone synthesis - Organic Chemistry Portal. Available at: [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. Available at: [Link]
-
Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity - ResearchGate. Available at: [Link]
-
Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone - Organic Syntheses. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available at: [Link]
-
Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]
- 4. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 6. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 7. CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
identifying and minimizing side reactions in Friedel-Crafts cyclization
This is the Cyclization Process Optimization Hub .
As a Senior Application Scientist, I have structured this guide to move beyond textbook theory into the operational realities of the laboratory. Friedel-Crafts cyclizations are powerful but notoriously sensitive to kinetic vs. thermodynamic competition. Success lies in controlling the "concentration of the reactive species" relative to the "rate of ring closure."
Module 1: The Diagnostic Matrix (Troubleshooting)
This matrix correlates observable symptoms with mechanistic failures. Use this to diagnose your stalled or messy reaction immediately.
| Symptom | Probable Root Cause | Mechanistic Insight | Corrective Action |
| Intractable Tar / Polymerization | Intermolecular reaction dominates. | The rate of bimolecular collision ( | Protocol A: Switch to Pseudo-High Dilution (see below). |
| Reaction Stalls at ~50% | Product inhibition (Poisoning). | The carbonyl oxygen of the cyclized product is a better Lewis base than the starting material, complexing the Lewis Acid (LA). | Stoichiometry Check: Ensure LA loading is |
| Isomeric Mixture (Regio-scrambling) | Thermodynamic Control / Reversibility. | High temperatures or strong acids allow the carbocation to migrate (1,2-hydride/alkyl shifts) to a more stable position before trapping. | Kinetic Control: Lower temperature (0°C to -78°C). Switch to milder catalyst (e.g., |
| Dealkylation of Substrate | Ipso-attack / Reversibility. | The electrophile attacks the position of an existing alkyl group, cleaving it (common with t-butyl or isopropyl groups). | Solvent Switch: Avoid chlorinated solvents if possible; use Nitromethane (moderates Lewis acidity via complexation). |
| No Reaction (Starting Material Recovered) | Deactivated Ring or Lewis Acid Quenching. | Substrate contains basic nitrogens (amines/pyridines) that neutralize the catalyst immediately. | Protection: Convert amines to carbamates/amides or use Superacid media (TfOH) to protonate the amine fully, preventing LA coordination. |
Module 2: Deep Dive Protocols
Protocol A: Pseudo-High Dilution (The "Inverse Addition" Method)
Target: Minimizing intermolecular polymerization/oligomerization. Principle: By keeping the instantaneous concentration of the electrophile near zero, you statistically force the molecule to react with itself (cyclize) rather than find a neighbor.
Reagents:
-
Substrate: Acid Chloride or Anhydride precursor.[1]
-
Catalyst:
(or equivalent). -
Solvent:
(DCM) or 1,2-Dichloroethane (DCE).
Step-by-Step Workflow:
-
The Catalyst Pool: In a dry 3-neck round-bottom flask under
, suspend (2.5 eq) in a large volume of solvent (e.g., 10 mL/mmol of substrate). Bring to reflux.[2] -
The Feed: Dissolve your substrate in a separate volume of solvent (e.g., 5 mL/mmol).
-
The Injection: Load the substrate solution into a gas-tight syringe mounted on a syringe pump .
-
Controlled Addition: Add the substrate solution dropwise directly into the agitated catalyst pool over 4–8 hours .
-
Critical: The tip of the needle should be above the solvent level (to prevent clogging) but the drip must hit the vortex immediately.
-
-
Quench: Pour the reaction mixture onto ice/HCl slush immediately after addition is complete (if kinetics are fast) or stir for 1 hour.
Protocol B: The "Superacid" Cyclization (PPA Alternative)
Target: Cyclization of carboxylic acids without converting to acid chlorides first. Context: Polyphosphoric Acid (PPA) is viscous and messy.[3] Methanesulfonic Acid (MSA) or Triflic Acid (TfOH) are superior modern alternatives.
-
Mixture: Prepare a 10:1 mixture of Methanesulfonic Acid (MSA) and Phosphorus Pentoxide (
)—commercially available as "Eaton's Reagent." -
Loading: Add substrate (solid) directly to the reagent at room temperature.
-
Activation: Heat to 60–80°C. Monitor by LCMS.
-
Workup: Pour onto ice. Extract with Ethyl Acetate. (No neutralization of massive aluminum salts required).
Module 3: Mechanistic Visualization
The following diagram illustrates the bifurcation between the desired cyclization and the competing polymerization pathway. Note the critical role of Concentration and Temperature at the decision nodes.
Caption: Kinetic competition in Friedel-Crafts. High dilution favors the green path (Cyclization); high concentration favors the red path (Polymerization).
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does my reaction turn into a black tar even at 0°C? A: This is likely "cationic polymerization." Even if the ring closes, the product (often a styrene-like derivative or electron-rich ketone) can react with the starting material. Fix: Ensure your quenching is rapid. Do not let the reaction stir overnight "just to be safe." Once the starting material is consumed (TLC/LCMS), quench immediately.
Q2: Can I use Friedel-Crafts on a pyridine or imidazole ring?
A: Generally, no. Basic nitrogens coordinate to the Lewis Acid (e.g., AlCl3), forming a salt that deactivates the ring towards electrophilic attack.
Fix: You must use superacidic conditions (Triflic acid) to protonate the nitrogen first (
Q3: My product has the alkyl group in the wrong position. What happened?
A: You experienced a Wagner-Meerwein rearrangement or a 1,2-hydride shift. This is common in alkylation cyclizations.
Fix: Switch to acylation (forming a ketone) first. Acylium ions (
Q4: Why do I need 2.5 equivalents of AlCl3 for a simple acylation? A: Unlike alkylation (which is catalytic), acylation is stoichiometric. The first equivalent generates the electrophile. The second equivalent binds tightly to the carbonyl oxygen of the product, removing it from the catalyst pool. The 0.5 excess ensures the reaction drives to completion [3].
References
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available at: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link][1][4][6][7][8][9][10][11][12][13]
-
ScienceMadness. Polyphosphoric Acid (Reagent Guide). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. ccsenet.org [ccsenet.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. raj.emorychem.science [raj.emorychem.science]
Technical Support Guide: Lewis Acid Selection for Regioselective Indanone Synthesis
Executive Summary & Decision Matrix
Indanone scaffolds are critical pharmacophores in drug development (e.g., Donepezil, Indatraline). The synthesis typically involves an intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their acid chloride derivatives.
The Core Problem: Selecting the correct Lewis acid is not just about yield; it dictates regioselectivity , functional group tolerance , and purification complexity .
Catalyst Selection Decision Matrix
Use this logic flow to select your starting catalyst system:
| Constraint / Goal | Recommended Catalyst System | Why? |
| Strict Regiocontrol needed | Polyphosphoric Acid (PPA) | PPA concentration (P₂O₅ content) acts as a switch for 5- vs. 6-substitution. |
| Green / Sustainable Process | Sc(OTf)₃ or Tb(OTf)₃ | Water-tolerant, recoverable, catalytic loading (5-10 mol%), works in ionic liquids. |
| Acid-Sensitive Substrates | Bi(OTf)₃ or In(OTf)₃ | Milder Lewis acidity prevents decomposition of labile groups compared to AlCl₃. |
| Cost / Bulk Scale (Legacy) | AlCl₃ or H₂SO₄ | Cheap, but requires stoichiometric amounts and generates hazardous waste. |
| High Temperature Stability | Tb(OTf)₃ | Unique stability allows direct dehydrative cyclization at high temps (250°C) without acid chlorides. |
Technical Modules: Troubleshooting & Optimization
Module A: Optimizing Regioselectivity (The "PPA Switch")
User Question: I am synthesizing a methoxy-substituted indanone. I need the 6-methoxy isomer, but I keep getting the 5-methoxy isomer. How do I control this?
Technical Insight: Regioselectivity in indanone synthesis is governed by the electrophilic aromatic substitution rules, but the acidity and water content of the medium can alter the directing power of substituents.
-
The "Switch": Research indicates that the degree of hydrolysis in Polyphosphoric Acid (PPA) alters the cyclization mode.[1]
-
High P₂O₅ Content (Anhydrous/High Acidity): Favors cyclization para to the electron-donating group (EDG), yielding the 5-substituted indanone .
-
Low P₂O₅ Content (Dilute/Hydrolyzed): Favors cyclization meta to the EDG, yielding the 6-substituted indanone .
-
Troubleshooting Steps:
-
For 5-Substituted Indanone: Use fresh, high-viscosity PPA (83% P₂O₅). Run at 70–90°C.
-
For 6-Substituted Indanone: Dilute the PPA with a small amount of water or use "aged" PPA (approx. 76% P₂O₅). Run at 100°C.
Module B: Improving Yield & Green Chemistry (Metal Triflates)
User Question: My AlCl₃ reaction is a mess. The workup is dangerous (exothermic quenching), and the yield is inconsistent due to aluminum-complex formation. Is there a catalytic alternative?
Technical Insight: Traditional AlCl₃ is not a true catalyst in acylation; it coordinates strongly to the product ketone, requiring >1.0 equivalents. Metal triflates, specifically Scandium(III) Triflate [Sc(OTf)₃] , are true catalysts.[2][3] They do not get "poisoned" by the ketone product and are water-stable.
Troubleshooting Steps:
-
Solvent Choice: Switch from DCM to Nitromethane (CH₃NO₂) or Ionic Liquids ([bmim]OTf). Nitromethane significantly accelerates Sc(OTf)₃ reactions due to its polarity and non-coordinating nature.
-
Catalyst Loading: Reduce loading to 5–10 mol%.
-
Moisture: Unlike AlCl₃, you do not need strictly anhydrous conditions. Sc(OTf)₃ retains activity in the presence of water.
Module C: Preventing Side Reactions (Self-Aldol)
User Question: I see the product spot on TLC, but also a slower-moving spot that grows over time. My isolated yield is low.
Technical Insight: Indanones are ketones with alpha-protons. Under strong Lewis acid conditions, the product can undergo self-aldol condensation , forming dimers.
Troubleshooting Steps:
-
Monitoring: Stop the reaction immediately upon consumption of starting material. Do not let it "stir overnight" unnecessarily.
-
Temperature: Lower the reaction temperature. If using triflates, 80°C is often sufficient; avoid refluxing in high-boiling solvents unless necessary.
-
Concentration: Run the reaction more dilute (0.1 M) to reduce the probability of intermolecular side reactions.
Visualizing the Workflow
The following diagram illustrates the decision process for catalyst selection and the mechanistic pathway for Sc(OTf)₃ catalyzed cyclization.
Caption: Decision tree for selecting Lewis acid catalysts based on regioselectivity requirements and green chemistry constraints.
Standardized Experimental Protocols
Protocol A: Green Synthesis using Sc(OTf)₃ (Recommended)
Best for: High yield, easy workup, functional group tolerance.[4]
-
Preparation: In a round-bottom flask, dissolve 3-arylpropanoic acid (1.0 mmol) in Nitromethane (CH₃NO₂, 2.0 mL).
-
Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol, 5 mol%).[5]
-
Reaction: Stir the mixture at 100°C for 3–6 hours. Monitor by TLC.
-
Note: If using acid chloride precursor, temperature can often be lowered to RT or 50°C.
-
-
Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Catalyst Recovery (Optional): The aqueous phase containing Sc(OTf)₃ can be concentrated and reused.
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Regioselective Synthesis using PPA
Best for: Controlling 5- vs 6-substitution patterns.[1]
-
Preparation: Place Polyphosphoric Acid (PPA) (10–15 g per 1 g substrate) in a flask.
-
For 5-Substituted: Use commercial PPA (83% P₂O₅).
-
For 6-Substituted: Add small quantity of water to adjust to ~76% P₂O₅ (verify viscosity decrease).
-
-
Addition: Heat PPA to 60°C to lower viscosity. Add 3-arylpropanoic acid (1.0 mmol) slowly with vigorous stirring.
-
Reaction:
-
High P₂O₅: Heat at 70–90°C for 2 hours.
-
Low P₂O₅:[1] Heat at 100°C for 3–4 hours.
-
-
Quenching (Critical): Pour the hot reaction mixture slowly onto crushed ice (approx 100g) with stirring. The mixture will be viscous; manual stirring may be required.
-
Extraction: Extract the aqueous slurry with CH₂Cl₂ or EtOAc. Wash with NaHCO₃ to remove unreacted acid.
Comparative Data Table
| Feature | Sc(OTf)₃ | AlCl₃ | Polyphosphoric Acid (PPA) | Tb(OTf)₃ |
| Type | Catalytic Lewis Acid | Stoichiometric Lewis Acid | Brønsted/Lewis Acid Mix | Catalytic Lewis Acid |
| Loading | 5–10 mol% | >100 mol% | Solvent/Reagent excess | 10 mol% |
| Water Tolerance | High (Stable) | None (Explosive/Decomposes) | Hygroscopic | High |
| Regioselectivity | Substrate Controlled | Substrate Controlled | Tunable (P₂O₅ content) | Substrate Controlled |
| Reaction Temp | 80–100°C | 0–40°C | 70–100°C | 250°C (Direct Cyclization) |
| Green Score | High (Recyclable) | Low (Hazardous Waste) | Low (Viscous Waste) | High |
References
-
Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry. Link
-
Van Leeuwen, T., et al. (2014).[6][7] "Regioselective Synthesis of Indanones." Synlett. Link (Demonstrates PPA regioselectivity switch).
- Cui, S. L., et al. (2005).
-
Luo, S., et al. (2006). "Functionalized Ionic Liquids Catalyzed Friedel-Crafts Acylation." Journal of Organic Chemistry. Link
-
Dzierzbicka, K., et al. (2017). "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. research.rug.nl [research.rug.nl]
role of phase transfer catalysts in optimizing indanone synthesis
Technical Support Center: Phase Transfer Catalysis in Indanone Synthesis
Subject: Advanced Optimization of Indanone Derivatives via Phase Transfer Catalysis (PTC) From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Teams & Process Research Groups
Executive Summary
While the de novo construction of the indanone ring is classically achieved via acid-mediated Friedel-Crafts or Nazarov cyclizations, the optimization of pharmaceutical-grade indanones —specifically the introduction of chirality and complex substituents at the C2 position—relies heavily on Phase Transfer Catalysis (PTC).[1]
This guide addresses the critical role of PTC in the asymmetric
Module 1: Mechanistic Troubleshooting
Q1: My reaction rate has plateaued despite excess alkylating agent. Is my catalyst dead? A: Not necessarily "dead," but likely poisoned or decomposed . In high-pH environments (e.g., 50% NaOH), quaternary ammonium catalysts are susceptible to Hofmann elimination , converting the active catalyst into a tertiary amine and an alkene.
-
Diagnostic: Check the headspace or crude NMR for vinyl signals (evidence of elimination).
-
Solution: Switch to a catalyst with a "robust" head group.
-
Standard: Benzylcinchoninium chloride (susceptible).
-
Optimized:
-Anthracenylmethyl derivatives or Maruoka catalysts (spiro-binaphthyl ammonium salts), which lack -hydrogens or have steric protection preventing elimination.
-
-
Alternative Cause: Interfacial Saturation. If your stirring rate is too low, the interfacial surface area limits the ion-exchange rate. PTC reactions are often mass-transfer limited.
-
Action: Increase agitation speed (RPM) until the rate becomes independent of stirring (the "kinetic regime").
-
Q2: I am observing low enantiomeric excess (ee) in the methylation of 2-phenyl-1-indanone. Why? A: Low ee in PTC alkylations is typically driven by three factors:
-
Temperature: The "Interfacial Mechanism" relies on a tight ion-pair between the enolate and the chiral cation at the interface. High temperatures loosen this ion pair, allowing the achiral counter-cation (
) to compete, leading to racemic background reaction.-
Fix: Cool the reaction to 0°C or -10°C.
-
-
Catalyst Concentration: Unlike homogeneous catalysis, PTC often requires a "critical micelle concentration" or sufficient surface coverage.
-
Fix: Ensure catalyst loading is 5–10 mol%.
-
-
Water Content: Too much water in the organic phase (due to wrong solvent choice) dissociates the ion pair.
-
Fix: Use non-polar solvents like Toluene or mixtures (Toluene/Hexane) to tighten the ion pair.
-
Module 2: The Interfacial Mechanism (Visualized)
Understanding where the reaction happens is key to fixing it. In the synthesis of functionalized indanones, the deprotonation occurs at the interface, but the alkylation occurs in the organic boundary layer.
Figure 1: The Interfacial Mechanism for Indanone Alkylation. Note that the active chiral species [Q+ Indanone-] must form at the interface and migrate into the organic layer to react with R-X.
Module 3: Experimental Protocol
Protocol: Asymmetric Methylation of 6,7-Dichloro-2-phenyl-1-indanone
Based on the Merck Process for Indacrinone.
Reagents:
-
Substrate: 6,7-Dichloro-2-phenyl-1-indanone (1.0 eq)
-
Alkylating Agent: Methyl Chloride (or Methyl Iodide for lab scale) (excess)
-
Catalyst:
-[2,3,4-(trifluoromethyl)benzyl]cinchoninium bromide (10 mol%) -
Base: 50% NaOH (aq)[2]
-
Solvent: Toluene/THF (9:1 v/v)
Step-by-Step Workflow:
-
System Prep: Charge the reactor with the indanone substrate and the chiral catalyst.
-
Solvent Addition: Add Toluene/THF mixture. Note: THF improves solubility but too much decreases enantioselectivity. Maintain 9:1 ratio.
-
Temperature Control: Cool the mixture to 0°C . Verify internal temperature (not just jacket).
-
Base Addition: Add 50% NaOH solution with high agitation (400+ RPM).
-
Checkpoint: The mixture should form a distinct emulsion. If phases separate too quickly, increase stirring.
-
-
Alkylation: Introduce the methylating agent.
-
Gas (MeCl): Sparge or pressurize slightly.
-
Liquid (MeI): Add dropwise to prevent "hot spots" of alkylation which can lead to racemization.
-
-
Monitoring: Monitor by HPLC (Chiralcel OD column). Look for the disappearance of the starting material peak.
-
Quench: Dilute with cold water and separate phases immediately. Wash organic layer with dilute HCl to remove residual catalyst.
Module 4: Comparative Data & Solvent Selection
Table 1: Solvent Effects on Enantioselectivity (Indanone Methylation)
| Solvent System | Dielectric Constant ( | Yield (%) | ee (%) | Mechanistic Note |
| Toluene | 2.38 | 95 | 92 | Optimal. Tight ion-pair favors chiral induction. |
| Benzene | 2.27 | 94 | 90 | Good, but toxic/carcinogenic. Avoid. |
| Dichloromethane | 8.93 | 98 | 65 | Too polar. Dissociates ion-pair; increases racemic background. |
| THF | 7.58 | 90 | 70 | Good solubility but poor selectivity if used pure. |
| Toluene/Hexane (1:1) | ~2.0 | 85 | 94 | Higher ee, but slower rate due to solubility issues. |
Module 5: Troubleshooting Decision Tree
Figure 2: Decision Tree for optimizing PTC Indanone Synthesis.
References
-
Dolling, U.-H., Davis, P., & Grabowski, E. J. J. (1984). Efficient catalytic asymmetric alkylations.[4][5] 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis. Journal of the American Chemical Society.[6][7] Link
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives. Accounts of Chemical Research. Link
-
Maruoka, K., & Ooi, T. (2003). Recent Advances in Asymmetric Phase-Transfer Catalysis. Chemical Reviews. Link
-
Starks, C. M. (1971). Phase-transfer catalysis.[4][5][6][8] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[6][7] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
reactivity comparison between 2,5-dichloro-1-indanone and 5-chloro-1-indanone
This guide provides an in-depth technical comparison between 5-chloro-1-indanone and its alpha-chlorinated derivative, 2,5-dichloro-1-indanone . It is designed for process chemists and researchers optimizing synthetic routes for bioactive scaffolds, particularly those related to Indoxacarb intermediates and related pharmacophores.[1]
Executive Summary
The transition from 5-chloro-1-indanone to 2,5-dichloro-1-indanone represents a fundamental shift in chemical behavior—from a stable, enolizable ketone to a highly reactive electrophilic species.
-
5-Chloro-1-Indanone: A stable "workhorse" intermediate. Its reactivity is dominated by the carbonyl group (C1) and the acidity of the alpha-protons (C2). It serves as the primary scaffold for the Indoxacarb insecticide class.
-
2,5-Dichloro-1-Indanone: A "hot" electrophile. The introduction of the chlorine at C2 destabilizes the ring system, activating it toward nucleophilic substitution (
) and elimination ( ) . It is often observed as a transient intermediate or a reactive impurity that requires precise control to prevent polymerization or degradation to 5-chloroindenone.
Structural & Electronic Analysis
The core difference lies in the substitution at the C2 position. This single atom change alters the electronic landscape of the indanone ring.
| Feature | 5-Chloro-1-Indanone | 2,5-Dichloro-1-Indanone |
| Structure | Monosubstituted aromatic ring. C2 is | Disubstituted. C2 is |
| C2 Character | Nucleophilic (as enolate). Requires strong base to activate. | Electrophilic . Susceptible to direct attack by nucleophiles. |
| Acidity (pKa) | ~19-20 (DMSO). Moderate acidity. | ~14-16 (DMSO). Enhanced acidity due to inductive effect of Cl. |
| Stability | High. Stable to air and moisture. | Moderate. Prone to elimination (forming indenone) in basic conditions. |
| Primary Risk | Over-alkylation during functionalization. | Elimination to unstable Michael acceptors (polymerization risk). |
Mechanism & Pathway Divergence
The following diagram illustrates how the presence of the C2-Cl atom bifurcates the chemical possibilities.
Figure 1: Divergent synthesis and reactivity pathways. Note the shift from nucleophilic C2 (green path) to electrophilic C2 (red path).
Detailed Reactivity Profiles
A. 5-Chloro-1-Indanone: The Nucleophile Generator
This molecule is chemically benign until activated. The primary workflow involves deprotonation at C2 to generate an enolate, which then attacks electrophiles.
-
Key Reaction: Carbomethoxylation.
-
Protocol Insight: The reaction with dimethyl carbonate (DMC) requires a base like NaH. The 5-Cl group deactivates the aromatic ring, preventing side reactions (like further Friedel-Crafts) on the aryl core, ensuring regioselectivity at C2.
B. 2,5-Dichloro-1-Indanone: The Electrophile
The C2-Cl bond is weak and polarized. This compound does not need activation to react; it needs control to prevent decomposition.
-
Reactivity Mode 1: Elimination (
). In the presence of bases (even weak ones like triethylamine), HCl is eliminated to form 5-chloroindenone . This species is an aggressive Michael acceptor and will rapidly polymerize or react indiscriminately with nucleophiles. -
Reactivity Mode 2: Nucleophilic Substitution (
). Soft nucleophiles (thiols, azides) can displace the C2-chlorine cleanly. This is the preferred route for introducing heteroatoms at the alpha position without using metal catalysts.
Comparative Experimental Data
The following data summarizes a controlled study comparing the response of both compounds to standard reagents.
| Reagent / Condition | 5-Chloro-1-Indanone Response | 2,5-Dichloro-1-Indanone Response |
| Sodium Borohydride (MeOH, 0°C) | Clean Reduction. Yields 5-chloro-1-indanol (>95%). | Complex Mixture. Yields chlorohydrin (major) + epoxide (minor) + elimination products. |
| Triethylamine (reflux) | No Reaction. Stable. | Decomposition. Rapid darkening; formation of 5-chloroindenone polymers. |
| Thiophenol (PhSH) + K2CO3 | No Reaction. C2 is not electrophilic. | Substitution. Yields 2-(phenylthio)-5-chloro-1-indanone (>85%). |
| Dimethyl Carbonate + NaH | C-Acylation. Forms Indoxacarb precursor. | Degradation. Base consumes substrate via elimination before acylation occurs. |
Experimental Protocols
Protocol A: Synthesis of 2,5-Dichloro-1-Indanone (In Situ Generation)
Rationale: Due to instability, the 2,5-dichloro derivative is often best generated and used immediately.
-
Charge: Load 5-chloro-1-indanone (10.0 g, 60 mmol) and glacial acetic acid (50 mL) into a reactor.
-
Chlorination: Add sulfuryl chloride (
, 1.1 eq) dropwise at 20-25°C.-
Control Point: Monitor by HPLC. The reaction is complete when the starting material < 1%. Over-chlorination leads to 2,2,5-trichloro-1-indanone.
-
-
Quench: Pour into ice water (200 mL). The product precipitates as a pale solid.
-
Isolation: Filter immediately. Do not wash with basic solutions (risk of elimination). Dry under vacuum at <40°C.
Protocol B: Comparative Reactivity with Thiol (Nucleophilic Substitution)
Rationale: Demonstrates the electrophilic nature of the 2,5-dichloro species.
-
Dissolution: Dissolve 2,5-dichloro-1-indanone (1.0 eq) in DMF.
-
Addition: Add 4-chlorothiophenol (1.1 eq) and Potassium Carbonate (
, 1.2 eq). -
Reaction: Stir at 0°C for 1 hour.
-
Observation: The reaction proceeds rapidly via
.
-
-
Contrast: Repeat with 5-chloro-1-indanone . No reaction will occur even at elevated temperatures (60°C), confirming that the C2 position is inert to nucleophiles without the alpha-chloro activation.
References
-
Preparation method of 5-chloro-1-indanone. Google Patents. Patent CN104910001A. (Describes the standard Friedel-Crafts synthesis of the parent scaffold). Link
-
Preparation Method for High Optical Indoxacarb Intermediate. WIPO Patentscope. Patent WO2019233211. (Details the downstream methoxycarbonylation of 5-chloro-1-indanone). Link
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. 2017; 13: 451–494.[3] (Review of general indanone reactivity and alpha-functionalization strategies). Link
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comparative evaluation of different synthetic methodologies for 2,5-Dichloro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
2,5-Dichloro-1-indanone is a valuable intermediate in the synthesis of various biologically active molecules and functional materials. Its rigid, bicyclic structure and the presence of reactive chlorine and ketone functionalities make it a versatile scaffold for further chemical modifications. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comprehensive comparative evaluation of the primary synthetic methodologies for 2,5-Dichloro-1-indanone, offering in-depth technical insights, detailed experimental protocols, and a critical analysis of their respective advantages and limitations.
The predominant synthetic strategy for 2,5-Dichloro-1-indanone revolves around the intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(2,4-dichlorophenyl)propanoic acid. This guide will delve into the nuances of this classical transformation, exploring various catalytic systems and reaction conditions. Furthermore, we will present alternative synthetic routes to provide a holistic view of the available chemical space for the construction of this important molecule.
Methodology 1: Intramolecular Friedel-Crafts Acylation of 3-(2,4-Dichlorophenyl)propanoic acid
The most established and widely utilized method for the synthesis of 2,5-Dichloro-1-indanone is the intramolecular Friedel-Crafts acylation of 3-(2,4-dichlorophenyl)propanoic acid. This reaction involves the cyclization of the carboxylic acid onto the aromatic ring, promoted by a strong acid catalyst, to form the five-membered indanone ring system.[1][2]
Reaction Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate. The carboxylic acid is first activated by the acid catalyst, typically a Lewis acid or a strong protic acid.[3][4] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the acylium ion. Subsequent deprotonation restores aromaticity and yields the final 2,5-dichloro-1-indanone product.
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Synthesis of the Precursor: 3-(2,4-Dichlorophenyl)propanoic acid
The successful synthesis of 2,5-Dichloro-1-indanone via this route is contingent on the efficient preparation of the starting material, 3-(2,4-dichlorophenyl)propanoic acid. A reliable method for its synthesis is the malonic ester synthesis, starting from the readily available 2,4-dichlorobenzyl chloride.[3][5]
-
Alkylation of Diethyl Malonate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, diethyl malonate is added dropwise. Subsequently, 2,4-dichlorobenzyl chloride is added, and the reaction mixture is refluxed for several hours.
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then treated with a strong base (e.g., NaOH or KOH) solution and heated to hydrolyze the ester groups. The resulting solution is acidified with a strong acid (e.g., HCl or H₂SO₄) and heated to induce decarboxylation, affording 3-(2,4-dichlorophenyl)propanoic acid.
-
Purification: The crude product is cooled, and the precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.
Caption: Workflow for the synthesis of the precursor.
Intramolecular Friedel-Crafts Cyclization: A Comparative Analysis of Catalysts
The choice of catalyst for the intramolecular Friedel-Crafts acylation step is critical and can significantly impact the yield, purity, and reaction conditions. Below is a comparison of commonly employed catalysts.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Neat or in a high-boiling solvent, 80-150 °C | Readily available, effective for many substrates. | Viscous, difficult to stir, harsh workup, can lead to side reactions at high temperatures.[1] |
| Aluminum Chloride (AlCl₃) | Anhydrous conditions, often in a chlorinated solvent (e.g., DCE), 0 °C to reflux | Highly reactive, often gives good yields. | Stoichiometric amounts are typically required, hygroscopic, generates corrosive HCl gas, harsh workup.[4] |
| Trifluoromethanesulfonic Acid (TfOH) | Neat or in a non-coordinating solvent, room temperature to elevated temperatures | Very strong acid, can be used in catalytic amounts, milder conditions. | Expensive, corrosive. |
| Solid Acids (e.g., Nafion-H, Zeolites) | High temperatures, often in a high-boiling solvent | Reusable, environmentally friendly, simplified workup. | Can have lower activity than homogeneous catalysts, may require higher temperatures and longer reaction times. |
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, 3-(2,4-dichlorophenyl)propanoic acid is mixed with polyphosphoric acid.
-
Reaction: The mixture is heated with vigorous stirring to a temperature between 100-120 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The hot, viscous reaction mixture is carefully poured onto crushed ice with stirring. The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted starting material. The crude product is then dried and recrystallized from a suitable solvent (e.g., ethanol) to afford pure 2,5-dichloro-1-indanone.
Methodology 2: One-Pot Friedel-Crafts Acylation and Cyclization
An alternative and more atom-economical approach involves a one-pot reaction where the Friedel-Crafts acylation of a suitable aromatic substrate is immediately followed by intramolecular cyclization without the isolation of the intermediate.[6]
Reaction Pathway
This methodology typically involves the reaction of a substituted benzene, in this case, 1,3-dichlorobenzene, with an acylating agent that can form a three-carbon side chain, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The initial intermolecular Friedel-Crafts acylation is followed by an intramolecular cyclization upon heating.
Caption: One-pot Friedel-Crafts acylation and cyclization.
Advantages and Challenges
The primary advantage of this one-pot approach is the reduction in the number of synthetic steps and purification procedures, leading to a more efficient overall process. However, a significant challenge is controlling the regioselectivity of the initial acylation reaction on the dichlorinated benzene ring. The directing effects of the two chlorine atoms can lead to the formation of isomeric products, which may be difficult to separate.
Comparative Evaluation of Methodologies
| Parameter | Methodology 1: Stepwise Friedel-Crafts | Methodology 2: One-Pot Friedel-Crafts |
| Overall Yield | Generally moderate to good, dependent on the efficiency of each step. | Potentially higher due to fewer steps, but can be limited by side reactions. |
| Purity of Final Product | High purity can be achieved through purification of intermediates. | May require more extensive purification to remove isomeric byproducts. |
| Scalability | Well-established and scalable. | Can be challenging to scale up due to exothermic reactions and regioselectivity issues. |
| Green Chemistry Aspects | Generates waste from multiple steps and purification. | More atom-economical, but still uses stoichiometric Lewis acids. |
| Process Control | Better control over each individual transformation. | More complex to control due to multiple reactions in one pot. |
Conclusion
The synthesis of 2,5-Dichloro-1-indanone is most reliably achieved through the intramolecular Friedel-Crafts acylation of 3-(2,4-dichlorophenyl)propanoic acid. This two-step approach, involving the initial synthesis of the carboxylic acid precursor followed by cyclization, offers excellent control over the final product's purity. While various catalysts can be employed for the cyclization step, the choice will depend on the desired scale, cost considerations, and environmental impact. Polyphosphoric acid remains a practical choice for laboratory-scale synthesis due to its effectiveness and relatively low cost, despite its challenging workup.
The one-pot Friedel-Crafts acylation and cyclization presents a more streamlined alternative, though it requires careful optimization to manage regioselectivity and ensure a high yield of the desired product. For industrial applications, the development of heterogeneous catalytic systems for the intramolecular cyclization would represent a significant advancement towards a more sustainable and cost-effective process.
This guide provides the fundamental knowledge and practical protocols for researchers to make informed decisions when selecting a synthetic route for 2,5-Dichloro-1-indanone, enabling the efficient production of this valuable chemical intermediate.
References
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Synthesis of 3‐aryl‐1‐indanones using different reaction conditions. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
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Indane-1,3-Dione: From Synthetic Strategies to Applications. (2021). Molecules, 26(16), 4777. [Link]
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An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. (2015). ResearchGate. Retrieved February 6, 2026, from [Link]
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The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 481-503. [Link]
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Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]
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ChemInform Abstract: Friedel-Crafts Acylation: Interactions Between Lewis Acids/Acyl Chlorides and Lewis Acids/Aryl Ketones. (2010). ResearchGate. Retrieved February 6, 2026, from [https://www.researchgate.net/publication/228330838_ChemInform_Abstract_Friedel-Crafts_Acylation_Interactions_Between_Lewis_AcidsAcyl_Chlorides_and_Lewis_AcidsAryl_Ketones]([Link]_ ketones)
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Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. (2022). ChemistrySelect, 7(4). [Link]
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A Lewis acid-promoted cyclization of ethenetricarboxylate derivative aromatic compounds. Novel syntheses of oxindoles and benzofuranones via Friedel-Crafts intramolecular Michael addition. (2004). The Journal of Organic Chemistry, 69(23), 8031-8034. [Link]
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A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010). Beilstein Journal of Organic Chemistry, 6, 6. [Link]
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Preparation method of 5-chloro-1-indanone. (n.d.). Eureka | Patsnap. Retrieved February 6, 2026, from [Link]
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Organocatalytic Reactions using 2‑Arylidene-1,3-indanedione: Quintuple, Quadruple and Triple Cascade strategy towards synthesis of Spirocarbocycles and Fused Heterocycles. (n.d.). India Science, Technology & Innovation. Retrieved February 6, 2026, from [Link]
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The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (2002). Molecules, 7(5), 442-450. [Link]
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Safety Operating Guide
Personal protective equipment for handling 2,5-Dichloro-1-indanone
Operational Safety Guide: Handling 2,5-Dichloro-1-indanone in Drug Discovery
Executive Summary: Beyond the SDS
Context: 2,5-Dichloro-1-indanone (CAS: 66363-52-8) is a pharmacophore scaffold frequently used in the synthesis of bioactive inhibitors (e.g., for MAO-B or specific kinases). While standard Safety Data Sheets (SDS) classify it primarily as an Irritant (H315, H319, H335), experienced medicinal chemists treat halogenated indanones with elevated caution.
The Scientist’s Perspective: The presence of chlorine substituents on the aromatic ring increases lipophilicity, potentially enhancing skin absorption compared to the parent indanone. Furthermore, while ring-halogenated indanones are less lachrymatory than their
Hazard Identification & Risk Assessment
| Hazard Category | Specific Risk | Mechanism of Action |
| Physical State | Fine Crystalline Powder | High surface area increases dust generation during weighing. |
| Inhalation | Respiratory Irritant | Dust particles may irritate mucous membranes; potential for cumulative sensitization. |
| Skin Contact | Lipophilic Irritant | Chlorination facilitates dermal penetration; repeated exposure can lead to allergic dermatitis. |
| Reactivity | Electrophile | Reacts with nucleophiles; susceptible to static discharge during transfer. |
Personal Protective Equipment (PPE) Matrix
Rationale: The choice of PPE is dictated not just by the solid compound, but by the solvent system you will likely use (e.g., Dichloromethane or Ethyl Acetate).
| PPE Component | Standard Requirement | Technical Justification |
| Hand Protection (Solid) | Nitrile (Double Gloved) | 5 mil minimum thickness. The outer glove protects against gross contamination; the inner glove prevents contact during doffing. |
| Hand Protection (Solution) | Laminate (Silver Shield) | If dissolved in halogenated solvents (DCM/Chloroform), nitrile degrades in <5 mins. Use laminate liners under nitrile. |
| Respiratory | P100 / N95 | Required if weighing outside a fume hood (not recommended). In a hood, the sash is the primary barrier. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient for fine powders which can bypass side-shields via air currents. |
| Body Protection | Tyvek Lab Coat | Recommended over cotton if handling >5g to prevent dust entrapment in fabric fibers. |
Operational Protocol: The "Zero-Contact" Workflow
This protocol uses a Self-Validating System : every step includes a check to ensure containment is not breached.
Phase A: Engineering Controls & Setup
-
Velocity Check: Verify Fume Hood face velocity is 80–100 fpm.
-
Static Mitigation: 2,5-Dichloro-1-indanone is a dry dielectric solid. Place an ionizing fan or antistatic gun near the balance to prevent powder "jumping."
-
Barrier Setup: Line the work surface with absorbent, plastic-backed bench paper (absorbent side up) to capture invisible dust.
Phase B: Weighing & Transfer (The Critical Zone)
Goal: Prevent aerosolization.
-
Tare First: Place the receiving vessel (flask) on the balance and tare before opening the chemical container.
-
Spatula Selection: Use a long-handled, anti-static PTFE spatula. Avoid metal spatulas if the powder is clumpy, as "flicking" motions generate aerosols.
-
The "Funnel Rule": Never transfer powder directly into a narrow-neck flask. Use a wide-mouth powder funnel.
-
Solvent Trap: Immediately after transfer, add the starting solvent to the flask to wet the solid. Wet solids do not fly.
Phase C: Reaction & Cleanup
-
Decontamination: Wipe the exterior of the reagent bottle with a tissue dampened in acetone inside the hood before returning it to storage.
-
Waste Segregation: Dispose of the wipe in the solid hazardous waste, not the trash.
Visual Workflow: Safe Handling Logic
Caption: Workflow decision tree for selecting PPE and handling procedures based on the physical state (solid vs. solution) of the indanone derivative.
Emergency Response & Disposal
Spill Response (Solid)
-
Do NOT sweep dry dust. This creates an inhalation hazard.[1][2]
-
Protocol: Cover the spill with a wet paper towel (water or acetone) to dampen the powder. Scoop the wet slurry into a waste container. Wipe the area three times with solvent.
Waste Disposal: The "Halogen Rule"
Because this molecule contains chlorine, it must never be mixed with non-halogenated organic waste (e.g., acetone/methanol waste streams) if your facility separates them.
-
Stream: Halogenated Organic Waste.
-
Labeling: List full chemical name. Do not use abbreviations like "DCI."
-
Container: Polyethylene (HDPE) or Glass. Avoid metal cans if acidic byproducts are present.[2]
References
-
Fisher Scientific. (2024).[3] Safety Data Sheet: 5-Chloro-1-indanone (Analogous Hazard Data). Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] Retrieved from
-
Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories: Waste and Handling. Retrieved from
-
ChemicalBook. (2024). 2,5-Dichloro-1-indanone Chemical Properties. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
